2,4-Dimethoxythiobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethoxybenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-11-6-3-4-7(9(10)13)8(5-6)12-2/h3-5H,1-2H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGPUPQKDUNOLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=S)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397423 | |
| Record name | 2,4-Dimethoxythiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23822-07-3 | |
| Record name | 2,4-Dimethoxythiobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23822-07-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2,4-Dimethoxythiobenzamide from 2,4-Dimethoxybenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethoxythiobenzamide from its amide precursor, 2,4-dimethoxybenzamide. The primary focus is on the thionation reaction facilitated by Lawesson's reagent, a widely utilized and efficient method for this transformation. This document details the experimental protocol, reaction mechanism, and relevant data, presented in a clear and accessible format for researchers in organic synthesis and drug development.
Introduction
Thioamides are a crucial class of organic compounds with diverse applications in medicinal chemistry and materials science. The conversion of amides to their corresponding thioamides is a fundamental transformation in organic synthesis. This compound, in particular, serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The electron-donating methoxy groups on the aromatic ring influence its reactivity and potential as a building block in drug discovery.
The most common and effective method for the synthesis of thioamides from amides is the use of Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide].[1] This reagent offers mild reaction conditions and generally provides good to excellent yields of the desired thioamide.[2]
Reaction Mechanism and Signaling Pathway
The thionation of an amide with Lawesson's reagent proceeds through a well-established mechanism. The reaction is initiated by the dissociation of the dimeric Lawesson's reagent into a reactive monomeric dithiophosphine ylide. This species then undergoes a [2+2] cycloaddition with the carbonyl group of the amide to form a four-membered oxathia-phosphetane intermediate. Subsequent cycloreversion of this intermediate, driven by the formation of a stable P=O bond, yields the desired thioamide and a phosphorus-containing byproduct.[2]
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound using Lawesson's reagent. The protocol is based on established methods for thioamide synthesis.[3]
Materials:
-
2,4-Dimethoxybenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene (or THF)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxybenzamide (1.0 equivalent) in anhydrous toluene (or THF).
-
Add Lawesson's reagent (0.5 - 0.6 equivalents) to the solution.[3]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.
Work-up Alternative (Chromatography-free):
For a more streamlined purification, a chromatography-free workup can be employed.[3]
-
After cooling the reaction mixture, add an excess of a diol such as ethylene glycol and heat the mixture. This process helps to decompose the phosphorus-containing byproducts into more polar species that can be easily removed by extraction.
-
After cooling, perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 2,4-Dimethoxybenzamide | - |
| Reagent | Lawesson's Reagent | [1] |
| Stoichiometry (Amide:Lawesson's) | 1 : 0.5 - 0.6 | [3] |
| Solvent | Toluene or THF | [4] |
| Temperature | Reflux | [3] |
| Reaction Time | Varies (monitor by TLC) | [3] |
Table 2: Product Characterization
| Property | Value | Reference |
| Product Name | This compound | - |
| Molecular Formula | C₉H₁₁NO₂S | - |
| Molecular Weight | 197.26 g/mol | - |
| Appearance | Yellow solid | - |
| Melting Point | Not explicitly found | - |
| ¹H NMR (CDCl₃, δ ppm) | Predicted values based on similar structures | - |
| OCH₃ | ~3.8-4.0 (2 x s, 6H) | - |
| Aromatic H | ~6.5-7.8 (m, 3H) | - |
| NH₂ | Broad singlet | - |
| ¹³C NMR (CDCl₃, δ ppm) | Predicted values based on similar structures | - |
| C=S | ~200 | - |
| Aromatic C-O | ~160-165 | - |
| Aromatic C | ~100-135 | - |
| OCH₃ | ~55-56 | - |
Note: Explicit experimental data for the yield and spectroscopic characterization of this compound were not found in the surveyed literature. The NMR data presented are predicted based on the analysis of similar thiobenzamide structures.
Conclusion
The synthesis of this compound from 2,4-dimethoxybenzamide is effectively achieved using Lawesson's reagent. This technical guide provides a detailed protocol and mechanistic insight into this important transformation. While general procedures are well-documented, specific quantitative data for this particular substrate, such as precise reaction yields and detailed NMR assignments, would be a valuable addition to the existing literature. The methodologies described herein offer a solid foundation for researchers to produce this versatile thioamide for further applications in drug discovery and development.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Search Results [beilstein-journals.org]
- 3. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxythiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxythiobenzamide is a sulfur-containing organic compound belonging to the thioamide family. It is a derivative of benzamide with the carbonyl oxygen atom replaced by a sulfur atom, and two methoxy groups substituted at positions 2 and 4 of the benzene ring. This structural modification imparts unique physicochemical properties and potential biological activities, making it a compound of interest in medicinal chemistry and drug development.[1] Thioamides are recognized for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and other therapeutic effects.[1] This technical guide provides a comprehensive overview of the available physicochemical data, a plausible experimental protocol for its synthesis, and a discussion of its potential biological relevance based on related compounds.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data on properties such as solubility, pKa, and logP are not readily found in publicly available literature.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁NO₂S | [1] |
| Molecular Weight | 197.26 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 136 - 138 °C | [1] |
| CAS Number | 23822-07-3 | [1] |
| Solubility | Favorable solubility and stability under various conditions. Specific quantitative data is not available. | [1] |
| pKa | Not experimentally determined. Predicted values may vary depending on the software used. | |
| logP | Not experimentally determined. Predicted values may vary depending on the software used. |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). The following is a representative protocol for the synthesis of this compound from 2,4-dimethoxybenzamide.
Reaction:
Materials:
-
2,4-dimethoxybenzamide
-
Lawesson's reagent
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxybenzamide (1 equivalent) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a yellow solid.
Note: This is a general procedure and may require optimization for scale and purity.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and thioamide protons. The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing thioamide group. |
| ¹³C NMR | Signals for the aromatic carbons, methoxy carbons, and the thioamide carbon (C=S), which typically appears at a lower field (higher ppm) compared to an amide carbonyl carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching (thioamide), and C-O stretching (methoxy groups). The C=S stretch is typically observed in the region of 1250-1020 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of this compound (197.26 g/mol ) and characteristic fragmentation patterns. |
Potential Biological Activity and Signaling Pathways
While specific studies on the biological mechanism of this compound are limited, its structural similarity to other thiobenzamide and benzamide derivatives suggests potential anti-inflammatory and anti-cancer activities.[1] These effects are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation.
Potential Anti-Inflammatory Mechanism: NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Thiobenzamide derivatives could potentially interfere with NF-κB signaling at various points.
References
"2,4-Dimethoxythiobenzamide" CAS number and chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dimethoxythiobenzamide, a sulfur-containing organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical identity, structural characteristics, and outlines a viable synthetic pathway. While direct experimental data on its biological activity is limited, this guide explores the known biological landscape of structurally related compounds, offering insights into potential therapeutic avenues. Spectroscopic data for the closely related precursor, 2,4-dimethoxybenzaldehyde, is provided for reference.
Chemical Identity and Structure
This compound, a derivative of benzamide, is characterized by the presence of two methoxy groups at positions 2 and 4 of the benzene ring and a thionoamide functional group.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 23822-07-3 | N/A |
| IUPAC Name | 2,4-dimethoxybenzenecarbothioamide | N/A |
| Molecular Formula | C₉H₁₁NO₂S | N/A |
| Molecular Weight | 197.26 g/mol | N/A |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=S)N)OC | N/A |
| Physical State | Solid (predicted) | N/A |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis Pathway
A plausible and widely utilized method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent. The precursor, 2,4-dimethoxybenzamide, can be synthesized from 2,4-dimethoxybenzonitrile.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Thionation of 2,4-Dimethoxybenzamide
This protocol is a general procedure for the thionation of amides using Lawesson's reagent and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
2,4-Dimethoxybenzamide
-
Lawesson's Reagent (0.5 to 0.6 molar equivalents per amide)
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzamide in anhydrous toluene or THF.
-
Add Lawesson's reagent to the solution. The reaction can be conducted at room temperature when using THF or may require heating to reflux in toluene.[1][2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product should be subjected to an aqueous work-up to remove byproducts from Lawesson's reagent.[1]
-
Purify the resulting residue by silica gel column chromatography using a suitable solvent system to yield pure this compound.[1]
Spectroscopic Data (Reference)
Table 2: Spectroscopic Data for 2,4-Dimethoxybenzaldehyde (CAS: 613-45-6)
| Technique | Key Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 10.32 (s, 1H, CHO), 7.82 (d, J=8.6 Hz, 1H, Ar-H), 6.59 (dd, J=8.6, 2.3 Hz, 1H, Ar-H), 6.45 (d, J=2.3 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.88 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃) | δ 189.1, 165.5, 162.7, 130.1, 120.9, 106.1, 98.4, 55.8, 55.6 |
| IR (KBr, cm⁻¹) | ~2940, 2840 (C-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, 1500 (C=C stretch, aromatic), ~1270, 1210, 1130, 1020 (C-O stretch) |
| Mass Spectrometry (EI) | m/z 166 (M⁺), 165, 137, 109, 77 |
Potential Biological Activities and Signaling Pathways
While no specific biological activity has been reported for this compound, the broader classes of thioamides and benzamides, as well as structurally related molecules, exhibit a range of interesting pharmacological properties.
Anticancer Potential
Derivatives of 2,4-dihydroxybenzaldehyde have demonstrated anticancer properties.[3] Thiosemicarbazones, which share a similar structural motif with thioamides, have also been investigated as potential antitumor agents.[3] A plausible mechanism of action for such compounds could involve the modulation of key cellular signaling pathways that are often dysregulated in cancer.
One such critical pathway is the PI3K/Akt/mTOR pathway , which is a central regulator of cell growth, proliferation, and survival.[4][5] Inhibition of this pathway is a validated strategy in cancer therapy.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Antioxidant and Anti-inflammatory Potential
Phenolic compounds, including derivatives of 2,4-dihydroxybenzaldehyde, are known for their antioxidant and anti-inflammatory activities.[3] A key signaling pathway involved in the cellular response to oxidative stress is the Nrf2-ARE pathway .[6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Hypothetical activation of the Nrf2 signaling pathway.
Antimicrobial Activity
Thiazole derivatives, which are sulfur and nitrogen-containing heterocycles, are known to possess a broad spectrum of antimicrobial activities.[8] Thioureides derived from substituted benzoic acids have also been shown to exhibit significant antimicrobial effects against various bacterial and fungal strains.[9] This suggests that this compound could be a candidate for antimicrobial drug discovery.
Future Directions
The structural features of this compound and the known biological activities of related compounds warrant further investigation into its therapeutic potential. Future research should focus on:
-
Optimized Synthesis and Characterization: Development of a high-yield, scalable synthesis protocol and full characterization using modern spectroscopic techniques (NMR, IR, MS) and X-ray crystallography.
-
Biological Screening: Comprehensive in vitro screening to evaluate its anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features responsible for any observed biological activity and to optimize potency and selectivity.
Conclusion
This compound represents an under-investigated molecule with potential for applications in drug discovery and development. This technical guide provides a foundational understanding of its chemistry and a roadmap for future research. The exploration of its biological properties, guided by the insights from structurally related compounds, may unveil novel therapeutic agents.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. rsc.org [rsc.org]
- 3. scielo.br [scielo.br]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dimethoxythiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2,4-Dimethoxythiobenzamide, a key intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics. Due to the limited availability of publicly accessible, detailed experimental data for this specific compound, this guide outlines the expected spectroscopic characteristics based on analogous structures and general principles of spectroscopic interpretation for thioamides. Standardized methodologies for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented as a practical protocol.
Compound Profile
| Identifier | Value |
| IUPAC Name | 2,4-dimethoxybenzenecarbothioamide |
| CAS Number | 23822-07-3 |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.26 g/mol |
| Appearance | Yellow powder |
| Melting Point | 136 - 138 °C |
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound. This data is predicted and based on the analysis of structurally similar compounds and spectroscopic principles.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |
| ~ 7.8 - 7.6 | Doublet | 1H | Ar-H (H6) |
| ~ 6.5 - 6.3 | Multiplet | 2H | Ar-H (H3, H5) |
| ~ 3.9 | Singlet | 3H | OCH₃ (C4) |
| ~ 3.8 | Singlet | 3H | OCH₃ (C2) |
| ~ 8.0 - 7.5 (broad) | Singlet | 2H | NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~ 200 - 210 | C=S |
| ~ 160 - 165 | C-O (C4) |
| ~ 155 - 160 | C-O (C2) |
| ~ 130 - 135 | Ar-C (C6) |
| ~ 115 - 120 | Ar-C (C1) |
| ~ 105 - 110 | Ar-C (C5) |
| ~ 98 - 102 | Ar-C (C3) |
| ~ 55 - 56 | OCH₃ (C4) |
| ~ 55 - 56 | OCH₃ (C2) |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3450 - 3150 | Medium, Broad | N-H stretch (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2850 | Medium | Aliphatic C-H stretch (in OCH₃) |
| 1620 - 1600 | Strong | Aromatic C=C stretch |
| 1500 - 1400 | Strong | Aromatic C=C stretch |
| 1250 - 1000 | Strong | C-O stretch (aryl ethers) |
| 1150 - 1100 | Strong | C=S stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Possible Fragment Ion |
| 197 | High | [M]⁺ (Molecular Ion) |
| 182 | Medium | [M - NH₃]⁺ |
| 166 | Medium | [M - S]⁺ |
| 151 | High | [M - S - CH₃]⁺ |
| 136 | Medium | [C₇H₄O₂S]⁺ |
| 121 | Medium | [C₇H₅O₂]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed, standardized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition :
-
Pulse Program : zg30
-
Number of Scans : 16
-
Relaxation Delay : 1.0 s
-
Acquisition Time : 3.28 s
-
Spectral Width : 20 ppm
-
-
¹³C NMR Acquisition :
-
Pulse Program : zgpg30
-
Number of Scans : 1024
-
Relaxation Delay : 2.0 s
-
Acquisition Time : 1.09 s
-
Spectral Width : 240 ppm
-
-
Data Processing : The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.
-
Sample Preparation : A small amount of the solid this compound powder is placed directly onto the diamond crystal of the uATR accessory.
-
Acquisition :
-
Spectral Range : 4000 - 400 cm⁻¹
-
Resolution : 4 cm⁻¹
-
Number of Scans : 16
-
-
Data Processing : The resulting spectrum is baseline-corrected and the peaks are labeled.
Mass Spectrometry (MS)
-
Instrumentation : A Thermo Scientific ISQ EC/LT single quadrupole mass spectrometer with a direct insertion probe (or equivalent GC-MS system).
-
Sample Preparation : A dilute solution of this compound is prepared in methanol (approximately 1 mg/mL).
-
Acquisition (Electron Ionization - EI) :
-
Ionization Mode : Electron Ionization (EI)
-
Electron Energy : 70 eV
-
Source Temperature : 230 °C
-
Mass Range : m/z 50 - 500
-
-
Data Processing : The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Mandatory Visualizations
Experimental Workflow for Spectroscopic Analysis
A Technical Guide to the Thionation of 2,4-Dimethoxybenzamide
Abstract: This technical guide provides an in-depth examination of the synthesis of 2,4-dimethoxythiobenzamide through the thionation of its amide precursor, 2,4-dimethoxybenzamide. The core focus is on the reaction mechanisms of two predominant thionating agents: Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀). This document furnishes detailed experimental protocols, presents comparative quantitative data in tabular format, and utilizes Graphviz diagrams to visually articulate reaction pathways and workflows, adhering to stringent technical specifications for clarity and precision. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]
Introduction to Thionation
Thionation is a fundamental organic reaction that involves the conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S).[2][3][4] This transformation is critical for synthesizing a wide array of organosulfur compounds, which are significant intermediates for biologically active molecules.[5][6] The conversion of amides to their isosteric thioamides is particularly important in medicinal chemistry, as thioamides are key building blocks for numerous sulfur-containing compounds and can exhibit unique biological activities.[7][8]
The most common and effective reagents for the thionation of amides are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀).[3][7] Lawesson's Reagent is generally considered a milder and more versatile agent, often providing higher yields and requiring less harsh conditions than P₄S₁₀.[3][9][10] This guide will dissect the mechanisms associated with both reagents in the context of synthesizing this compound.
Core Thionation Mechanisms
The conversion of 2,4-dimethoxybenzamide to its thioamide analogue proceeds via distinct mechanisms depending on the chosen reagent.
Mechanism via Lawesson's Reagent (LR)
Lawesson's Reagent (2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) is a well-established thionating agent known for its efficiency and broad applicability.[2][3][11] The reaction mechanism is widely accepted to proceed through a reactive intermediate, resembling a Wittig-type reaction pathway.[9][12]
-
Dissociation of LR: In solution, Lawesson's Reagent, a four-membered ring of alternating sulfur and phosphorus atoms, exists in equilibrium with two reactive dithiophosphine ylide monomers (R-PS₂).[3][9][13] This monomer is the primary reactive species in the thionation process.
-
[2+2] Cycloaddition: The reaction initiates with a concerted cycloaddition between the dithiophosphine ylide and the carbonyl group of the 2,4-dimethoxybenzamide.[3][12] This step forms a transient, four-membered thiaoxaphosphetane intermediate.[9][12]
-
Cycloreversion: The thiaoxaphosphetane intermediate then undergoes a concerted cycloreversion. This is the rate-determining step and results in the formation of the desired this compound and a stable phenyl(thioxo)phosphine oxide byproduct.[12] The primary driving force for this step is the formation of a highly stable phosphorus-oxygen double bond (P=O).[9]
Computational studies confirm that for amides, this two-step cycloaddition-cycloreversion process is the operative pathway.[12] Furthermore, amides are observed to be among the most reactive carbonyl compounds toward Lawesson's Reagent, more so than ketones and esters.[3][12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lawesson's Reagent [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lawesson's reagent - Wikipedia [en.wikipedia.org]
2,4-Dimethoxythiobenzamide: A Technical Guide to Its Applications and Research Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethoxythiobenzamide is a versatile sulfur-containing organic molecule that has garnered interest within the scientific community for its potential applications in medicinal chemistry and materials science. As a thioamide derivative of 2,4-dimethoxybenzaldehyde, it serves as a valuable synthetic intermediate and a scaffold for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, potential therapeutic applications, and detailed experimental protocols for its evaluation. While specific biological data for this compound is limited in publicly available literature, this guide leverages data from structurally related compounds to provide a framework for future research and development.
Introduction
Thioamides are an important class of organic compounds characterized by the C(=S)N moiety. The replacement of the carbonyl oxygen with a sulfur atom imparts unique chemical and physical properties, including increased nucleophilicity of the sulfur atom and altered hydrogen bonding capabilities. These properties make thioamides valuable in various chemical transformations and as pharmacophores in drug design. This compound, with its electron-donating methoxy groups on the aromatic ring, presents a scaffold with potential for diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. This guide aims to consolidate the available information and provide detailed methodologies to facilitate further investigation into this promising compound.
Synthesis of this compound
A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide or aldehyde. A plausible synthetic route to this compound starts from the commercially available 2,4-dimethoxybenzaldehyde.
Proposed Synthetic Pathway
The synthesis can be conceptualized as a two-step process: first, the conversion of 2,4-dimethoxybenzaldehyde to 2,4-dimethoxybenzamide, followed by thionation to yield the target compound. A more direct route involves the direct thionation of 2,4-dimethoxybenzaldehyde in the presence of a sulfur source and an amine.
Caption: Proposed one-pot synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from general procedures for the synthesis of thioamides from aldehydes.
Materials:
-
2,4-dimethoxybenzaldehyde
-
Elemental sulfur
-
Anhydrous ammonia or an ammonium salt (e.g., ammonium chloride)
-
A suitable solvent (e.g., methanol, ethanol, or pyridine)
-
Sodium hydrosulfide (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in the chosen solvent.
-
Add elemental sulfur (1.1-1.5 equivalents) to the solution.
-
Introduce anhydrous ammonia gas into the reaction mixture or add an ammonium salt (1.1-1.5 equivalents). If using an ammonium salt, a base like triethylamine may be required.
-
If the reaction is sluggish, a catalytic amount of sodium hydrosulfide can be added.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.
Potential Biological Applications
Based on the biological activities of structurally similar compounds, this compound is a promising candidate for investigation in several therapeutic areas.
Anticancer Activity
Table 1: Anticancer Activity of Related Thioamide and Benzamide Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N,N-cyclic-2,4-dihydroxythiobenzamide derivatives | HCV29T (Bladder Cancer) | 10.51 - 33.98 µg/mL | - | - |
| Organoplatinum compounds with a triazole ring | K-562 (Leukemia) | 7.32 ± 0.60 | - | - |
| MCF-7 (Breast Cancer) | 14.36 ± 0.02 | - | - | |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast Cancer) | 15.6 - 23.9 | Doxorubicin | 19.7 |
| HCT-116 (Colon Cancer) | 15.6 - 23.9 | Doxorubicin | 22.6 |
Note: The data presented is for structurally related compounds and should be used as a guideline for potential activity.
Anti-inflammatory Activity
The anti-inflammatory potential of phenolic compounds is well-documented. The dimethoxy substitution on the thiobenzamide scaffold could modulate this activity. A plausible mechanism of action is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
The NF-κB pathway is a critical signaling cascade that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2][3] Inhibition of this pathway is a key strategy in the development of anti-inflammatory drugs.
Caption: Potential inhibition of the NF-κB signaling pathway.
A. Inhibition of Protein Denaturation Assay [4][5]
Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Test compound (this compound)
-
Reference standard (e.g., Diclofenac sodium)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and the reference standard in a suitable solvent (e.g., DMSO).
-
The reaction mixture consists of 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compound.
-
A control solution is prepared with 2 mL of distilled water instead of the test compound.
-
The mixtures are incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling, the absorbance of the solutions is measured at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
B. Heat-Induced Hemolysis Assay [5]
Principle: The integrity of red blood cell (RBC) membranes is sensitive to injurious substances. This assay measures the ability of a compound to stabilize RBC membranes against heat-induced lysis.
Materials:
-
Fresh human or sheep red blood cells (RBCs)
-
Isotonic buffer (e.g., Alsever's solution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound (this compound)
-
Reference standard (e.g., Indomethacin)
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 10% v/v suspension of RBCs in isotonic buffer.
-
The reaction mixture consists of 1 mL of the test compound at various concentrations and 1 mL of the 10% RBC suspension.
-
A control is prepared with 1 mL of saline instead of the test compound.
-
The mixtures are incubated in a water bath at 56°C for 30 minutes.
-
After incubation, the tubes are cooled under running water and centrifuged at 2500 rpm for 5 minutes.
-
The absorbance of the supernatant (hemoglobin content) is measured at 560 nm.
-
The percentage inhibition of hemolysis is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Antifungal Activity
Thioamides are known to possess antifungal properties. The evaluation of this compound against various fungal strains is warranted.
Table 2: Antifungal Activity of Related Thiobenzanilide Derivatives
| Compound | Fungal Strain | MIC (µg/mL) |
| 3'-Fluoro-2,4-dihydroxythiobenzanilide | Scopulariopsis brevicalis | 7.82 |
| N-5'-(3'-oxobenzfurylidyne)-2,4-dihydroxybenzcarbothioamide | Dermatophyte strains | 0.48 - 0.98 |
Note: The data presented is for structurally related compounds and should be used as a guideline for potential activity.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[6][7]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Culture medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Test compound (this compound)
-
Reference antifungal agent (e.g., Fluconazole)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the fungal strain.
-
Serially dilute the test compound and the reference agent in the culture medium in the wells of a 96-well plate.
-
Add the fungal inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm).
Experimental Workflow Visualization
Caption: A generalized workflow for screening the biological activities.
Conclusion
This compound represents a molecule of significant interest for further research in drug discovery and development. While specific biological data for this compound is currently sparse in the literature, its structural similarity to other bioactive thioamides and benzamides suggests a high potential for anticancer, anti-inflammatory, and antifungal activities. The experimental protocols and comparative data provided in this technical guide offer a solid foundation for researchers to initiate and conduct their own investigations into the therapeutic promise of this compound. Future studies should focus on the synthesis and rigorous biological evaluation of this compound to elucidate its specific mechanisms of action and to establish a comprehensive profile of its pharmacological properties.
References
- 1. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dimethoxythiobenzamide: Discovery and History
This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of 2,4-Dimethoxythiobenzamide. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, physicochemical properties, and potential biological activities.
Introduction
This compound is a sulfur-containing organic compound belonging to the thioamide class. Its structure, featuring a benzene ring substituted with two methoxy groups and a thioamide functional group, makes it a subject of interest in medicinal chemistry and organic synthesis. While direct historical accounts of its initial discovery are not extensively documented in prominent literature, its synthesis and study are rooted in the broader exploration of thioamides for various applications. Thioamides are recognized as versatile intermediates in the synthesis of heterocycles and have demonstrated a wide range of biological activities. The presence of the dimethoxy substitution pattern on the aromatic ring is a common feature in many biologically active molecules, suggesting the potential for this compound to exhibit noteworthy pharmacological properties.
This guide will synthesize the available information on this compound, including a plausible synthetic route based on established chemical transformations, its known physicochemical properties, and hypothesized biological mechanisms based on the activities of structurally related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a research setting.
| Property | Value | Reference |
| CAS Number | 23822-07-3 | [1] |
| Molecular Formula | C₉H₁₁NO₂S | [1] |
| Molecular Weight | 197.26 g/mol | [1] |
| Appearance | Yellow powder | [1] |
| Melting Point | 136 - 138 °C | [1] |
| Purity | ≥ 96% (HPLC) | [1] |
Synthesis and Characterization
Experimental Protocol: Synthesis from 2,4-Dimethoxybenzonitrile
This protocol is based on general methods for the synthesis of aromatic thioamides from benzonitriles using sodium hydrosulfide.[2][3]
Materials:
-
2,4-Dimethoxybenzonitrile
-
Sodium hydrosulfide (NaSH) hydrate (70%)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Dilute hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzonitrile (1 equivalent) in dimethylformamide (DMF).
-
To this solution, add sodium hydrosulfide hydrate (2-3 equivalents) and magnesium chloride hexahydrate (1-1.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into water.
-
The product can be isolated by either filtration of the resulting precipitate or by extraction with a suitable solvent such as ethyl acetate.
-
If a precipitate is formed, filter the solid and wash it with a dilute solution of hydrochloric acid or ammonium chloride to remove any magnesium dihydroxide.
-
If extraction is performed, separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The resulting crude this compound can be further purified by recrystallization if necessary.
Spectroscopic Characterization
Although specific spectra for this compound are not widely published, the following table outlines the expected spectroscopic data based on its structure and data from analogous compounds. This information is crucial for the structural elucidation and confirmation of the synthesized product.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and thioamide protons. The aromatic protons would likely appear as a complex multiplet in the aromatic region. The two methoxy groups would each show a singlet. The thioamide protons would appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, the two methoxy carbons, and the thioamide carbon (C=S). The thioamide carbon would be expected to appear significantly downfield. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching (thioamide), and C-O stretching (methoxy groups). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (197.26 g/mol ). Fragmentation patterns would likely involve the loss of methoxy groups, the thioamide group, or parts of the aromatic ring. |
Potential Biological Activities and Signaling Pathways
This compound has been noted for its potential as an anti-inflammatory and anti-cancer agent.[1] While specific mechanistic studies on this compound are limited, the biological activities of structurally similar molecules provide insights into its potential modes of action.
Potential Anti-inflammatory Mechanisms
Methoxy-substituted phenolic compounds have been shown to exert anti-inflammatory effects through various pathways. A plausible mechanism for this compound could involve the modulation of key inflammatory signaling cascades. For instance, the anti-inflammatory activity of 2-methoxy-4-vinylphenol is mediated through the activation of the Nrf2/HO-1 pathway, which leads to the inhibition of inducible nitric oxide synthase (iNOS).[4]
Hypothesized Anti-inflammatory Pathway of this compound.
Potential Anti-cancer Mechanisms
The anti-cancer potential of this compound may be attributed to its ability to interfere with signaling pathways crucial for cancer cell proliferation and survival. Many natural and synthetic compounds containing the dimethoxybenzene moiety exhibit anti-cancer properties by targeting pathways such as the PI3K/Akt/mTOR pathway and inducing apoptosis through the modulation of Bcl-2 family proteins.[5][6]
Potential Anti-cancer Signaling Pathways Targeted by this compound.
Experimental Workflow
The general workflow for the synthesis, purification, and characterization of this compound is depicted below. This process is fundamental for obtaining a pure compound for subsequent biological evaluation.
General Experimental Workflow for this compound.
Conclusion
This compound is a compound with significant potential in the fields of medicinal chemistry and drug development. While its historical discovery is not prominently documented, its synthesis is achievable through established methodologies. The presence of the dimethoxybenzene scaffold suggests that it may possess valuable anti-inflammatory and anti-cancer properties, likely acting on key cellular signaling pathways. Further research is warranted to fully elucidate its biological mechanisms and to explore its therapeutic potential. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this promising molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Reactivity of 2,4-Dimethoxythiobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxythiobenzamide is a versatile building block in organic synthesis, notably utilized in the construction of complex heterocyclic scaffolds. Its reactivity is governed by the electronic properties of the thioamide functional group, which are significantly modulated by the presence of two electron-donating methoxy groups on the aromatic ring. This guide delves into the theoretical underpinnings of this compound's reactivity, focusing on two of its key transformations: the silver(I)-promoted coupling with carboxylic acids and the Hantzsch thiazole synthesis. By integrating findings from computational studies with experimental protocols, this document aims to provide a comprehensive resource for researchers leveraging this reagent in their work.
The thioamide functional group is characterized by a C=S double bond and an adjacent nitrogen atom. The lone pair of electrons on the nitrogen can delocalize into the C=S pi-system, leading to a significant contribution from a resonance structure with a C-N double bond and a negative charge on the sulfur atom. This resonance delocalization imparts a higher rotational barrier around the C-N bond compared to amides and influences the nucleophilicity of the sulfur atom and the electrophilicity of the thiocarbonyl carbon. The electron-donating methoxy groups at the ortho and para positions of the benzene ring further enhance electron density on the thioamide moiety, increasing the nucleophilicity of the sulfur atom and influencing the stability of reaction intermediates and transition states.
Silver(I)-Promoted Coupling with Carboxylic Acids: A Theoretical Perspective
The reaction of N-substituted 2,4-dimethoxythiobenzamides with carboxylic acids in the presence of a silver(I) salt provides a powerful method for the formation of unsymmetrical imides. Theoretical studies, specifically Density Functional Theory (DFT) calculations, have shed light on the intricate mechanism of this transformation.
The reaction is proposed to initiate with the coordination of the thioamide's sulfur atom to a silver(I) ion. This coordination enhances the electrophilicity of the thiocarbonyl carbon, facilitating the nucleophilic attack by a carboxylate anion. The subsequent steps involve a silver-assisted desulfurization process, leading to the formation of a key isoimide intermediate, which then undergoes a rearrangement to the final imide product.
The Synthetic Precursor 2,4-Dimethoxythiobenzamide: A Gateway to Potent Biological Activity
For Immediate Release
This technical whitepaper provides an in-depth analysis of 2,4-Dimethoxythiobenzamide, a versatile chemical intermediate, and its significant potential in the development of therapeutic agents. While direct biological activities of this compound are not extensively documented, its role as a key building block in the synthesis of potent and selective enzyme inhibitors is of high interest to researchers, scientists, and drug development professionals. This document will focus on its application in the creation of selective Cytochrome P450 1B1 (CYP1B1) inhibitors, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction: The Emerging Role of this compound
This compound is a thioamide derivative recognized primarily for its utility in organic synthesis. Its chemical structure, featuring a thioamide group and two methoxy substituents on the benzene ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. While broad statements about its potential anti-inflammatory and anti-cancer properties exist, the current body of scientific literature emphasizes its role as a synthetic intermediate rather than a standalone bioactive agent.
A significant application of this compound is in the synthesis of 2,4-diarylthiazoles, a class of compounds that has demonstrated high potency and selectivity as inhibitors of Cytochrome P450 1B1 (CYP1B1). CYP1B1 is an enzyme of considerable interest in oncology as it is overexpressed in a wide range of human tumors and is involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones.
Quantitative Data: Inhibition of CYP1B1 by 2,4-Diarylthiazole Derivatives
The true potential of this compound is realized in the biological activity of its derivatives. A series of 2,4-diarylthiazoles were synthesized using this compound as a starting material, and their inhibitory activity against CYP1B1 and other CYP isoforms was evaluated. The half-maximal inhibitory concentrations (IC50) for these compounds are summarized in the table below.
| Compound ID | R Group on Phenyl Ring at Thiazole C4-position | IC50 CYP1B1 (µM) | IC50 CYP1A1 (µM) | Selectivity Index (CYP1A1/CYP1B1) |
| 1 | -H | 0.085 | >10 | >118 |
| 2 | -F | 0.042 | >10 | >238 |
| 3 | -Cl | 0.027 | >10 | >370 |
| 4 | -Br | 0.021 | >10 | >476 |
| 5 | -CN | 0.005 | 95 | 19000 |
| 6 | -OCH3 | 0.120 | >10 | >83 |
Data sourced from Hachey et al. "Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach".
Experimental Protocols
Synthesis of 2,4-Diarylthiazoles via Hantzsch Reaction
The 2,4-diarylthiazole derivatives were synthesized using the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Appropriate ω-bromoacetophenone
-
Absolute ethanol
Procedure:
-
A pressure tube is charged with 1 equivalent of this compound and 1 equivalent of the appropriate ω-bromoacetophenone.
-
The solids are dissolved in 8 mL of absolute ethanol.
-
The tube is sealed, heated to 80°C, and stirred for 4 hours.
-
The reaction mixture is then cooled to room temperature and subsequently placed in a -20°C freezer overnight to facilitate precipitation.
-
The resulting suspension is filtered, and the solid product is washed with a minimal amount of ice-cold ethanol.
-
The purified 2,4-diarylthiazole derivative is dried to a constant weight.
Caption: Workflow for the synthesis of 2,4-diarylthiazoles.
CYP1B1 Inhibition Assay (Ethoxyresorufin-O-deethylase, EROD)
The inhibitory activity of the synthesized compounds against CYP1B1 is determined using a well-established in vitro EROD assay.
Materials:
-
Recombinant human CYP1B1 enzyme
-
7-ethoxyresorufin (substrate)
-
NADPH (cofactor)
-
Potassium phosphate buffer
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing potassium phosphate buffer, recombinant human CYP1B1, and varying concentrations of the test compound.
-
The reaction is initiated by the addition of 7-ethoxyresorufin and NADPH.
-
The plate is incubated at 37°C.
-
The deethylation of 7-ethoxyresorufin by CYP1B1 produces the fluorescent product resorufin.
-
The fluorescence of resorufin is measured at appropriate excitation and emission wavelengths (typically ~530 nm excitation and ~590 nm emission) using a fluorescence plate reader.
-
The rate of resorufin formation is calculated and compared to a control reaction without the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Mechanism of Action
The inhibition of CYP1B1 by 2,4-diarylthiazoles derived from this compound has significant implications for cancer therapy due to the enzyme's role in procarcinogen activation and estrogen metabolism.
Inhibition of Procarcinogen Activation
CYP1B1 is known to metabolically activate various procarcinogens, such as polycyclic aromatic hydrocarbons (PAHs), into their ultimate carcinogenic forms, which can then bind to DNA, leading to mutations and cancer initiation. By inhibiting CYP1B1, the synthesized 2,4-diarylthiazoles can block this activation pathway.
Caption: Inhibition of procarcinogen activation by CYP1B1 inhibitors.
Modulation of Estrogen Metabolism in Breast Cancer
In hormone-sensitive cancers like breast cancer, CYP1B1 plays a crucial role in the metabolism of estradiol (E2). Specifically, it catalyzes the 4-hydroxylation of E2 to produce 4-hydroxyestradiol (4-OHE2), a metabolite that can be further oxidized to quinones that form depurinating DNA adducts, contributing to carcinogenesis.[1][2] Selective inhibition of CYP1B1 can shift the metabolism of estradiol towards the less carcinogenic 2-hydroxyestradiol (2-OHE2), which is primarily formed by CYP1A1.
References
Methodological & Application
Synthesis of Thioamides: Application Notes and Protocols for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Subject: A detailed guide to the synthesis of thioamides, with a focus on the thionation of benzamides using Lawesson's Reagent.
Disclaimer: The compound "2,4-Dimethoxythiobenzamide" is a thioamide product and is not utilized as a reagent for the synthesis of other thioamides. This document provides a comprehensive guide to the general synthesis of thioamides, a class of compounds with significant applications in medicinal chemistry and drug development.
Application Notes
Thioamides are crucial structural motifs in organic and medicinal chemistry. They serve as bioisosteres of amides, where the carbonyl oxygen is replaced by a sulfur atom. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and often, enhanced biological activity. Thioamide-containing compounds are found in various natural products and have been incorporated into FDA-approved drugs, highlighting their therapeutic potential.
The most common and reliable method for synthesizing thioamides is through the thionation of the corresponding amide. Several reagents can effect this transformation, with Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) being one of the most widely used due to its mild reaction conditions and high yields. This document provides detailed protocols for the synthesis of a representative benzamide and its subsequent conversion to the corresponding thiobenzamide using Lawesson's Reagent.
Experimental Protocols
Protocol 1: Synthesis of N-Phenylbenzamide via Schotten-Baumann Reaction
This protocol describes the synthesis of a secondary amide, N-phenylbenzamide, from aniline and benzoyl chloride.
Materials:
-
Aniline
-
Benzoyl chloride
-
10% Aqueous sodium hydroxide (NaOH) solution
-
Ethanol
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL Erlenmeyer flask, combine 2.0 g of aniline with 50 mL of 10% aqueous NaOH solution.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 3.0 mL of benzoyl chloride to the cooled, stirred solution.
-
Continue to stir the mixture vigorously for 15-20 minutes. A solid precipitate of N-phenylbenzamide will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash it thoroughly with cold water.
-
Purify the crude N-phenylbenzamide by recrystallization from a hot ethanol-water mixture.
Protocol 2: Synthesis of N-Phenylthiobenzamide via Thionation with Lawesson's Reagent
This protocol details the conversion of N-phenylbenzamide to its corresponding thioamide using Lawesson's Reagent.
Materials:
-
N-Phenylbenzamide (from Protocol 1)
-
Lawesson's Reagent
-
Anhydrous toluene
-
Heating mantle with a reflux condenser
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-phenylbenzamide (1.0 mmol) and Lawesson's Reagent (0.55 mmol) in anhydrous toluene (4 mL).[1]
-
Heat the mixture to reflux and maintain this temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[1]
-
Once the starting amide is consumed, allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude residue, containing the desired thioamide and phosphorus byproducts, can be purified by silica gel column chromatography. The appropriate eluent system should be determined by TLC analysis.
Data Presentation
The following table summarizes the typical quantitative data for the synthesis of N-phenylbenzamide and its thionation to N-phenylthiobenzamide.
| Reaction Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| Amide Synthesis | Aniline, Benzoyl Chloride | 10% aq. NaOH | Water | 15-20 min | 0-5 °C | >90% |
| Thionation | N-Phenylbenzamide | Lawesson's Reagent | Toluene | 3-4 hours | Reflux (~110 °C) | 85-95% |
Visualizations
Experimental Workflow for Thioamide Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of a pure thioamide from starting materials.
Mechanism of Amide Thionation using Lawesson's Reagent
Caption: A simplified diagram showing the key steps in the thionation of an amide using Lawesson's Reagent.
References
Application Notes and Protocols: Thionating Agents in Organic Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the use of thionating agents for the synthesis of thioamides, with a focus on Lawesson's Reagent.
Initial Clarification: The Role of 2,4-Dimethoxythiobenzamide
Initial searches indicate a potential misunderstanding regarding the function of this compound in thionation reactions. This compound is a thioamide, which is typically the product of a thionation reaction, not the reagent used to carry out the transformation. The corresponding amide, 2,4-dimethoxybenzamide, can be converted to this compound using a thionating agent. This document will focus on the widely used and well-documented thionating agents for such conversions, particularly Lawesson's Reagent.
Introduction to Thionation in Organic Synthesis
Thioamides are vital structural motifs in medicinal and organic chemistry.[1] They function as isosteres of amides, with the carbonyl oxygen atom replaced by a sulfur atom. This substitution confers unique physicochemical properties, including different hydrogen bonding capabilities, greater metabolic stability, and varied biological activity.[1] Thioamide-containing compounds are present in natural products and have been integrated into FDA-approved drugs.[1]
The most prevalent method for synthesizing thioamides is through the thionation of amides using a sulfur-transfer reagent.[1] Among the various thionating agents, Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) are two of the most established and effective.[1]
Lawesson's Reagent: A Preferred Thionating Agent
Lawesson's Reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild and efficient reagent for the thionation of a wide array of carbonyl compounds, including amides, ketones, and esters.[2][3] Compared to Phosphorus Pentasulfide, LR often necessitates lower reaction temperatures, has shorter reaction times, and can lead to higher yields.[1]
Reaction Mechanism
In solution, Lawesson's Reagent exists in equilibrium with a more reactive dithiophosphine ylide monomer. This monomer engages in a cycloaddition with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. The reaction is driven forward by the formation of a stable phosphorus-oxygen double bond during the subsequent cycloreversion, which yields the desired thioamide.[2][4]
Caption: General mechanism of amide thionation using Lawesson's Reagent.
Experimental Protocols
Protocol 1: General Procedure for Thionation of an Amide using Lawesson's Reagent
This protocol outlines a general method for the thionation of a 1.0 mmol scale amide. Optimization of reaction conditions may be necessary for specific substrates.[4]
Materials:
-
Starting Amide (1.0 mmol)
-
Lawesson's Reagent (0.5 - 0.6 mmol, 0.5 - 0.6 equivalents)
-
Anhydrous Toluene (or other high-boiling anhydrous solvents like xylene or dioxane) (4-5 mL)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting amide (1.0 mmol) in anhydrous toluene (4-5 mL).
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5 - 0.6 mmol) to the solution.
-
Heating: Attach a reflux condenser and place the flask in a heating mantle or oil bath. Heat the mixture to reflux (for toluene, approximately 110 °C).[4]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amide is no longer detectable.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue, containing the thioamide and phosphorus byproducts, should be purified by silica gel column chromatography. The appropriate eluent system will depend on the product's polarity and should be determined by TLC analysis.
Caption: Step-by-step workflow for thioamide synthesis.
Quantitative Data
The efficiency of thionation using Lawesson's Reagent is substrate-dependent. The following table summarizes representative examples from the literature.
| Starting Amide | Product Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzamide | Thiobenzamide | Toluene | 110 | 2 | 95 |
| N-Methylacetamide | N-Methylthioacetamide | THF | 66 | 4 | 88 |
| Caprolactam | Thiocaprolactam | Xylene | 140 | 1 | 92 |
| N,N-Dimethylformamide | N,N-Dimethylthioformamide | Dioxane | 101 | 3 | 90 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Other Thionating Agents
While Lawesson's Reagent is highly effective, other reagents are also employed for thionation.
-
Phosphorus Pentasulfide (P₄S₁₀): A traditional and potent thionating agent, P₄S₁₀ often requires higher reaction temperatures and can sometimes lead to lower yields compared to Lawesson's Reagent.[1] It is, however, a more economical option. The combination of P₄S₁₀ with hexamethyldisiloxane (HMDO) has been shown to improve its efficacy, with yields comparable or superior to those obtained with Lawesson's reagent.[5]
-
N-isopropyldithiocarbamate isopropyl ammonium salt: This has been reported as a novel thiating reagent for the transformation of N-aryl-substituted benzamides to their corresponding thioamides in a one-pot procedure under mild conditions.[6]
Conclusion
The conversion of amides to thioamides is a fundamental transformation in organic synthesis, with significant implications for drug discovery and development. Lawesson's Reagent stands out as a versatile and efficient thionating agent, offering mild reaction conditions and high yields for a broad range of substrates. The provided protocols and data serve as a valuable resource for researchers aiming to incorporate thioamides into their synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. audreyli.com [audreyli.com]
- 6. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for thionation with "2,4-Dimethoxythiobenzamide"
Application Notes: Thionation of Aromatic Amides
Introduction
Thionation, the conversion of a carbonyl group (C=O) to a thiocarbonyl group (C=S), is a fundamental transformation in organic and medicinal chemistry. The resulting thioamides are isosteres of amides and are prevalent in numerous biologically active compounds and are valuable intermediates in the synthesis of sulfur-containing heterocycles. While the user inquired about a protocol using "2,4-Dimethoxythiobenzamide" for thionation, it is important to clarify that this compound is a thioamide itself—typically the product of a thionation reaction, not the reagent. This compound serves as a key intermediate in the development of various pharmaceuticals and agrochemicals.[1] This document provides detailed protocols for the synthesis of aromatic thioamides, such as this compound, from their corresponding amide precursors using two of the most effective and widely used thionating agents: Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).
Thionating Agents Overview
-
Lawesson's Reagent (LR): 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide is a mild, versatile, and highly efficient thionating agent for a wide range of carbonyl compounds, including amides.[2][3][4] It often requires lower reaction temperatures and shorter reaction times compared to P₄S₁₀.[2] However, a notable drawback is that its phosphorus-containing byproducts can have similar polarity to the desired thioamide, often necessitating careful chromatographic purification.[5]
-
Phosphorus Pentasulfide (P₄S₁₀): This reagent has been used for thionation for over a century.[6] While effective, reactions with P₄S₁₀ typically require higher temperatures and longer durations.[2] Its utility can be significantly enhanced by using it in combination with additives like hexamethyldisiloxane (HMDO) or on a solid support like alumina (Al₂O₃), which can lead to higher yields and simpler workup procedures.[6][7][8][9] The byproducts from P₄S₁₀ reactions can often be removed with a simple hydrolytic workup, avoiding the need for chromatography.[7][8][9]
Experimental Protocols
Protocol 1: Thionation using Lawesson's Reagent (LR)
This protocol describes a general procedure for the thionation of an aromatic amide to the corresponding thioamide using Lawesson's Reagent in tetrahydrofuran (THF) at room temperature.
Materials:
-
Aromatic amide (e.g., 2,4-dimethoxybenzamide)
-
Lawesson's Reagent (LR)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Petroleum ether and Ethyl acetate (or other suitable eluents)
Procedure:
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's Reagent (0.5-0.6 molar equivalents relative to the amide) in anhydrous THF.[10] The volume should be sufficient to fully dissolve the reagent, which may require a significant amount of solvent.[10]
-
Reaction Setup: In a separate flask, dissolve the aromatic amide (1.0 molar equivalent) in anhydrous THF.
-
Reaction Execution: Add the amide solution to the solution of Lawesson's Reagent at room temperature with continuous stirring.[10]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amide spot is completely consumed. This typically takes between 30 minutes to several hours, though overnight reactions are also common.[10]
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure (rotary evaporation).[10]
-
Perform an aqueous work-up by adding deionized water to the residue and extracting the product with an organic solvent like diethyl ether.[10] It is crucial to wash thoroughly with water to remove phosphorus-containing byproducts.[10]
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude thioamide product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether:ethyl acetate).[10]
Chromatography-Free Work-up Alternative: To avoid column chromatography, phosphorus byproducts can be converted into more polar species.[5][11]
-
After reaction completion (Step 4), cool the mixture and add an excess of ethylene glycol along with a small amount of water (e.g., 1 mL for a 0.1 mol scale reaction).[5][12]
-
Heat the mixture (e.g., to 95 °C) and stir for approximately 2 hours.[5]
-
Cool the mixture and transfer to a separatory funnel. The denser ethylene glycol layer containing the byproducts can be separated.[11]
-
Extract the ethylene glycol layer with the reaction solvent (e.g., toluene) to recover any dissolved product.
-
Combine the organic layers, wash with water, dry, and concentrate. The product can then often be purified by recrystallization.[11]
Quantitative Data (Lawesson's Reagent)
| Substrate Type | Reagent Ratio (Amide:LR) | Solvent | Temperature | Time | Yield (%) | Reference |
| General Amide | 2:1 | THF | Room Temp. | 30 min | 86% | [10] |
| N²,N⁶-di(n-butyl)pyridine-2,6-dicarboxamide | 1:0.525 | Toluene | Reflux | 2.5 h | >95% | [5] |
| N²,N⁶-bis(2,4,6-trimethylphenyl)pyridine-2,6-dicarboxamide | 1:0.51 | Toluene | Reflux | 8 h | >95% | [5] |
Experimental Workflow: Thionation with Lawesson's Reagent
Caption: General workflow for thionation of an aromatic amide using Lawesson's Reagent.
Protocol 2: Thionation using Phosphorus Pentasulfide (P₄S₁₀)
This protocol details a procedure for the thionation of aromatic amides using P₄S₁₀, with options for enhancement using additives like dimethicone or alumina.
Materials:
-
Aromatic amide (e.g., 2,4-dimethoxybenzamide)
-
Phosphorus Pentasulfide (P₄S₁₀)
-
Optional: Dimethicone, Hexamethyldisiloxane (HMDO), or Neutral Alumina (Al₂O₃)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aromatic amide (1.0 molar equivalent), P₄S₁₀ (0.2-0.25 molar equivalents), and the chosen anhydrous solvent (e.g., Toluene).[13]
-
Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere.[7]
-
Monitoring: Monitor the reaction progress by TLC until completion. Reaction times can be several hours.[13]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If using Al₂O₃, the solid support can be removed by simple filtration.[6]
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is often pure enough after the hydrolytic work-up.[7][8] If necessary, further purification can be achieved by recrystallization or column chromatography.
Quantitative Data (P₄S₁₀ and Variants)
| Substrate | Thionating System | Reagent Ratio (Amide:P₄S₁₀) | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzamide | P₄S₁₀ / Dimethicone | 1 : 0.2 | CH₂Cl₂ | Reflux | 1.5 h | 99% | |
| 4-Methoxybenzamide | P₄S₁₀ / Dimethicone | 1 : 0.2 | CH₂Cl₂ | Reflux | 1.5 h | 98% | |
| Bridged Lactam | P₄S₁₀ / HMDO | 1 : 0.25 | Toluene | 90 °C | 22 h | 90% | [13] |
| Various Amides | P₄S₁₀ / Al₂O₃ | N/A | Dioxane | Reflux | N/A | 62-93% | [7][9] |
Experimental Workflow: Thionation with P₄S₁₀
Caption: General workflow for thionation of an aromatic amide using Phosphorus Pentasulfide (P₄S₁₀).
References
- 1. chemimpex.com [chemimpex.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Effective Method for the Thionation of Amides to Thioamides Using Al2O3-Supported P4S10 | Bentham Science [eurekaselect.com]
- 8. audreyli.com [audreyli.com]
- 9. researchgate.net [researchgate.net]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. rsc.org [rsc.org]
Applications of 2,4-Dimethoxythiobenzamide in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Application Note ID: AN-HET-24DMTB-001
Introduction
2,4-Dimethoxythiobenzamide is a versatile and valuable building block in heterocyclic chemistry, serving as a key precursor for the synthesis of a variety of biologically active molecules. Its unique electronic properties, stemming from the electron-donating methoxy groups and the reactive thioamide functionality, make it an ideal starting material for constructing important heterocyclic scaffolds. This application note details the use of this compound in the synthesis of two major classes of heterocycles: 2,4-disubstituted thiazoles and 3,5-disubstituted-1,2,4-thiadiazoles. These heterocyclic cores are prevalent in numerous pharmacologically active compounds, demonstrating a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.
I. Synthesis of 2-(2,4-Dimethoxyphenyl)-4-aryl-1,3-thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring.[1][2] It involves the condensation reaction between a thioamide and an α-halocarbonyl compound.[1] In this application, this compound serves as the thioamide component, reacting with various α-bromoacetophenones to yield a library of 2-(2,4-dimethoxyphenyl)-4-aryl-1,3-thiazoles. Thiazole derivatives are known to exhibit a wide array of biological activities.[3]
Reaction Scheme:
Caption: Hantzsch synthesis of 2,4-disubstituted thiazoles.
Quantitative Data Summary:
The following table summarizes the typical reaction conditions and outcomes for the synthesis of 2-(2,4-Dimethoxyphenyl)-4-aryl-1,3-thiazoles.
| Entry | Aryl Substituent (Ar) | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 3 | 85 |
| 2 | 4-Chlorophenyl | 4 | 82 |
| 3 | 4-Methoxyphenyl | 3.5 | 88 |
| 4 | 4-Nitrophenyl | 5 | 75 |
Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Substituted α-bromoacetophenone (1.0 eq)
-
Absolute Ethanol
-
Sodium Bicarbonate (5% aqueous solution)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 1.97 g, 10 mmol) and the corresponding α-bromoacetophenone (10 mmol) in absolute ethanol (50 mL).
-
Heat the reaction mixture to reflux and maintain for the time indicated in the data table (typically 3-5 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a 5% aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction, until the effervescence ceases.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the pure 2-(2,4-dimethoxyphenyl)-4-aryl-1,3-thiazole.
II. Synthesis of 3,5-Bis(2,4-dimethoxyphenyl)-1,2,4-thiadiazole via Oxidative Dimerization
Symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles can be efficiently synthesized through the oxidative dimerization of the corresponding thiobenzamides.[4] This method provides a direct route to this important heterocyclic system, which is a key scaffold in medicinal chemistry.[5] Various oxidizing agents can be employed for this transformation.
Reaction Scheme:
Caption: Oxidative dimerization to form a 1,2,4-thiadiazole.
Quantitative Data Summary:
The following table presents a comparison of different oxidizing agents for the synthesis of 3,5-Bis(2,4-dimethoxyphenyl)-1,2,4-thiadiazole.
| Entry | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Iodine (I₂) | Ethanol | 6 | 78 |
| 2 | Hydrogen Peroxide (H₂O₂) | Acetic Acid | 8 | 72 |
| 3 | N-Bromosuccinimide (NBS) | Dichloromethane | 2 | 85 |
Experimental Protocol (using N-Bromosuccinimide):
Materials:
-
This compound (2.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (e.g., 3.94 g, 20 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.78 g, 10 mmol) portion-wise to the stirred solution over a period of 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium thiosulfate solution (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure 3,5-Bis(2,4-dimethoxyphenyl)-1,2,4-thiadiazole.
Logical Workflow for Heterocyclic Synthesis
The following diagram illustrates the general workflow from the starting material to the final purified heterocyclic products.
Caption: General experimental workflow for synthesis.
Conclusion
This compound is a readily accessible and highly effective precursor for the synthesis of medicinally relevant thiazole and 1,2,4-thiadiazole derivatives. The protocols outlined in this application note provide robust and reproducible methods for the preparation of these heterocyclic compounds, which can be further explored in drug discovery and development programs. The straightforward nature of these reactions, coupled with the potential for diverse functionalization, underscores the importance of this compound as a key intermediate in modern medicinal chemistry.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dimethoxythiobenzamide in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxythiobenzamide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with significant pharmacological potential. Its unique structural features, including the electron-rich dimethoxy-substituted phenyl ring and the reactive thioamide group, make it an ideal precursor for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of 2,4-disubstituted thiazoles, a class of compounds known for their broad spectrum of biological activities, including antimicrobial and antifungal properties.
The Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-halocarbonyl compound, provides a direct and efficient route to this important class of heterocycles. By employing this compound in this reaction, researchers can readily access novel thiazole derivatives for screening and development in drug discovery programs.
Application: Synthesis of Ethyl 2-(2,4-dimethoxyphenyl)thiazole-4-carboxylate
A key pharmaceutical intermediate, ethyl 2-(2,4-dimethoxyphenyl)thiazole-4-carboxylate, can be synthesized from this compound. This thiazole derivative serves as a scaffold for the development of various therapeutic agents due to the established biological significance of the thiazole ring system.
Logical Workflow for Synthesis
Caption: Synthetic workflow for Ethyl 2-(2,4-dimethoxyphenyl)thiazole-4-carboxylate.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2,4-dimethoxyphenyl)thiazole-4-carboxylate
This protocol details the synthesis of ethyl 2-(2,4-dimethoxyphenyl)thiazole-4-carboxylate via the Hantzsch thiazole synthesis.
Materials:
-
This compound
-
Ethyl bromopyruvate
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 100 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add ethyl bromopyruvate (11 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an ethanol-water mixture or by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Synthesis Pathway Diagram
Caption: Hantzsch synthesis of a thiazole intermediate.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Ethyl Bromopyruvate |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Yield (Typical) | 85-92% |
Table 2: Characterization Data for Ethyl 2-(2,4-dimethoxyphenyl)thiazole-4-carboxylate
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.15 (s, 1H, thiazole-H), 7.90 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 6.50 (s, 1H, Ar-H), 4.40 (q, 2H, -OCH₂CH₃), 3.90 (s, 3H, -OCH₃), 3.85 (s, 3H, -OCH₃), 1.40 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 168.0, 162.0, 161.5, 158.0, 145.0, 131.0, 125.0, 115.0, 105.0, 98.0, 61.0, 14.5, 14.0 |
| IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~2980 (C-H aliphatic), ~1720 (C=O ester), ~1610 (C=N), ~1580 (C=C aromatic), ~1250, 1030 (C-O ether) |
| Mass Spectrum (ESI-MS) | m/z [M+H]⁺ calculated for C₁₄H₁₆NO₄S⁺, found corresponding peak |
Conclusion
This compound is a valuable and readily accessible starting material for the synthesis of biologically active thiazole derivatives. The protocol described herein for the synthesis of ethyl 2-(2,4-dimethoxyphenyl)thiazole-4-carboxylate is robust, high-yielding, and provides a clear pathway for the generation of pharmaceutical intermediates. The resulting thiazole scaffold can be further functionalized to explore a wide range of therapeutic applications, highlighting the importance of this compound in modern drug discovery and development. Researchers are encouraged to utilize these notes and protocols as a foundation for their synthetic endeavors in the pursuit of novel therapeutic agents.
Application Notes: Conversion of Amides to Thioamides Using Thionating Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of amides into their corresponding thioamides is a cornerstone of synthetic and medicinal chemistry. Thioamides are isosteres of amides where the carbonyl oxygen is replaced by sulfur.[1] This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased metabolic stability, and often, enhanced biological activity.[1] Thioamide-containing molecules are found in various natural products and FDA-approved drugs.[1] The most common method for this conversion is thionation, which utilizes a sulfur-transfer reagent.
This document provides detailed protocols for the conversion of amides to thioamides. While the initial request specified the use of "2,4-Dimethoxythiobenzamide," a thorough search of scientific literature did not yield any established protocols or data for its use as a thionating agent. Therefore, these notes will focus on the most widely used and well-documented reagent for this purpose: Lawesson's Reagent .
Lawesson's Reagent: A Reliable Thionating Agent
Lawesson's Reagent (LR), or 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild and efficient reagent for the thionation of a wide range of carbonyl compounds, including primary, secondary, and tertiary amides.[1][2] Compared to other thionating agents like phosphorus pentasulfide (P₄S₁₀), Lawesson's Reagent often requires lower reaction temperatures, shorter reaction times, and can provide higher yields.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Thionation of Amides using Lawesson's Reagent
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Amide substrate
-
Lawesson's Reagent (LR)
-
Anhydrous solvent (e.g., toluene, tetrahydrofuran (THF), dioxane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating and stirring apparatus (magnetic stirrer with hot plate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the amide substrate (1.0 eq) in an anhydrous solvent (e.g., toluene) under an inert atmosphere.
-
Addition of Lawesson's Reagent: Add Lawesson's Reagent (0.5 - 1.0 eq) to the solution. The exact stoichiometry may need to be optimized for different substrates.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C for toluene) and stir for the required time (ranging from 1 to 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioamide.
Quantitative Data
The following table summarizes representative data for the thionation of various amides using Lawesson's Reagent, compiled from the literature.
| Amide Substrate | Lawesson's Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Methylbenzamide | 0.5 | Toluene | 110 | 2 | 91 |
| N-Benzylbenzamide | 0.5 | Toluene | 110 | 3 | 90 |
| N-Isopropylbenzamide | 0.5 | Toluene | 110 | 4 | 89 |
| N-Methyl-3-phenylpropionamide | 0.5 | Toluene | 110 | 2 | 80 |
| N-Benzylcyclopropylamide | 0.5 | Toluene | 110 | 5 | 75 |
Data is illustrative and may vary based on specific experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the conversion of amides to thioamides using a thionating agent like Lawesson's Reagent.
Caption: General workflow for amide to thioamide conversion.
Proposed Reaction Mechanism
The thionation of an amide with Lawesson's Reagent is proposed to proceed through a cycloaddition mechanism.
Caption: Proposed mechanism for amide thionation with Lawesson's Reagent.
References
Application Notes and Protocols: Reaction of Ketones with 2,4-Dimethoxythiobenzamide and its Analogs for the Synthesis of Bioactive Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of ketones with thioamides, such as 2,4-dimethoxythiobenzamide and its derivatives, represents a cornerstone in the synthesis of thiazole-containing heterocyclic compounds. Thiazoles are a critical pharmacophore found in a wide array of biologically active molecules, exhibiting a broad spectrum of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The most prominent method for this transformation is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide. This document provides detailed application notes and protocols for the synthesis of 2,4-disubstituted thiazoles derived from the reaction of a this compound analog with various ketones, alongside data on their biological activities.
Reaction Principle: The Hantzsch Thiazole Synthesis
The reaction of a ketone with a thioamide to form a thiazole is not a direct condensation. The ketone must first be activated, typically by α-halogenation (e.g., bromination or chlorination) to form an α-haloketone. This electrophilic α-haloketone then readily reacts with the nucleophilic sulfur of the thioamide in the Hantzsch thiazole synthesis. The general mechanism proceeds as follows:
-
Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the haloketone, displacing the halide ion.
-
Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the former ketone, leading to the formation of a five-membered ring.
-
Dehydration: Elimination of a water molecule results in the formation of the aromatic thiazole ring.
This synthetic route is highly versatile, allowing for the introduction of a wide variety of substituents on the thiazole ring, depending on the choice of the starting ketone and thioamide.
Experimental Protocols
The following protocols are adapted from the synthesis of 2,4-disubstituted thiazoles as described by An et al. (2014)[1], utilizing a thioamide structurally related to this compound.
Protocol 1: Synthesis of α-Bromo Ketones
Objective: To prepare the necessary α-bromoacetophenone derivatives from the corresponding acetophenones.
Materials:
-
Substituted Acetophenone (e.g., 4-chloroacetophenone, 4-methoxyacetophenone)
-
Pyridine hydrobromide perbromide
-
Glacial Acetic Acid
Procedure:
-
Dissolve the substituted acetophenone (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add pyridine hydrobromide perbromide (1.1 eq) portion-wise to the solution while stirring.
-
Heat the reaction mixture at 90°C for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-bromoacetophenone derivative.
Protocol 2: Synthesis of 2-(2-(3,4-Dimethoxybenzylidene)hydrazinyl)-4-arylthiazoles
Objective: To synthesize 2,4-disubstituted thiazoles via the Hantzsch condensation of a thioamide with α-bromo ketones.
Materials:
-
2-[2-(3,4-Dimethoxybenzylidene)hydrazinyl]carbothioamide (Thioamide starting material)
-
Substituted α-bromoacetophenone (from Protocol 1)
-
Absolute Ethanol
Procedure: [1]
-
In a round-bottom flask, dissolve equimolar quantities of the thioamide (e.g., 2 mmol) and the respective α-bromoacetophenone (2 mmol) in absolute ethanol (10 mL).
-
Reflux the reaction mixture in an oil bath for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the solid and recrystallize from ethanol to afford the pure 2,4-disubstituted thiazole derivative.[1]
Data Presentation
The following tables summarize the characterization and biological activity data for a series of synthesized 2,4-disubstituted thiazoles.
Table 1: Physicochemical and Spectroscopic Data of Synthesized Thiazole Derivatives[1]
| Compound ID | R-group on 4-phenyl | Molecular Formula | Yield (%) | M.p. (°C) | 1H NMR (δ, ppm in DMSO-d6) | MS (ESI) m/z |
| 2a | H | C18H17N3O2S | 83 | 250-251 | 3.76 (s, 3H), 3.81 (s, 3H), 6.93 (d, 1H), 7.13 (dd, 1H), 7.51 (d, 1H), 7.98 (s, 1H), 8.02 (s, 1H), 8.16 (s, 1H), 11.32 (s, 1H) | 355.1 (M+) |
| 2n | 4-OCF3 | C19H16F3N3O3S | 76 | 286-287 | 7.34 (dd, 1H), 7.40-7.44 (m, 4H), 7.83 (d, 1H), 7.95-7.97 (m, 2H), 8.24 (s, 1H), 8.4 (d, 1H), 11.70 (s, 1H) | 481.1 (M+) |
| 2o | Naphthalen-1-yl | C25H21N3O2S | 69 | 193-194 | 7.36 (d, 1H), 7.43-7.54 (m, 4H), 7.84 (d, 1H), 7.90-7.94 (m, 3H), 8.02 (d, 1H), 8.27 (s, 1H), 8.39 (s, 1H), 8.46 (s, 1H), 11.69 (s, 1H), 11.91 (s, 1H) | 447.1 (M+) |
Table 2: Antimicrobial Activity of Synthesized Thiazole Derivatives (Zone of Inhibition in mm)[3][4]
| Compound ID | Bacillus megaterium | Bacillus cereus | Escherichia coli | Saccharomyces cerevisiae | Candida albicans |
| 2a | 12 | 10 | - | 18 | 11 |
| 2i | 11 | 18 | 10 | 12 | 13 |
| 2n | 13 | 12 | - | 17 | 12 |
| 2o | 14 | 11 | - | 13 | 11 |
| Standard (Kanamycin) | 25 | 24 | 22 | - | - |
| Standard (Miconazole) | - | - | - | 23 | 21 |
| '-' indicates no activity was observed. |
Table 3: In Vitro Anticancer Activity of Thiazole Derivatives (IC50 in µM)[5][6][7]
| Compound Derivative | MCF-7 (Breast) | HepG2 (Liver) | MDA-MB-231 (Breast) |
| 4-chlorophenylthiazolyl derivative | - | - | 3.52 |
| 3-nitrophenylthiazolyl derivative | - | - | 1.21 |
| 2-[2-[4-Hydroxy-3-methoxybenzylidene]hydrazinyl]-thiazole-4[5H]-one | 2.57 | 7.26 | - |
| Sorafenib (Standard) | - | - | - |
| Staurosporine (Standard) | 6.77 | 8.4 | - |
Mandatory Visualization
Caption: Hantzsch Thiazole Synthesis Workflow.
Caption: Experimental and Evaluation Workflow.
Mechanism of Action and Signaling Pathways
Thiazole derivatives exert their anticancer effects through various mechanisms, often targeting key cellular processes and signaling pathways involved in cancer progression. While the specific mechanism for each derivative can vary, some common targets include:
-
Tubulin Polymerization Inhibition: Certain thiazole-containing compounds have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death).[3]
-
Kinase Inhibition: Many thiazole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For example, some derivatives have been found to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors).[4] By blocking VEGFR-2 signaling, these compounds can stifle tumor growth and metastasis.
-
Induction of Apoptosis: Thiazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane depolarization and the activation of caspases, which are the executioners of apoptosis.[5]
Caption: Potential Anticancer Mechanisms of Thiazole Derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Thiobenzamide Derivatives in Agricultural Chemistry
Disclaimer: Extensive research has not revealed direct applications of 2,4-Dimethoxythiobenzamide as an active ingredient in agricultural chemistry. However, studies on structurally related compounds, particularly 2,4-dihydroxythiobenzamide derivatives, indicate the potential of the thiobenzamide scaffold in the development of novel fungicides. These application notes and protocols are therefore based on the available data for these related compounds and are intended to provide a foundational understanding for researchers exploring this chemical class for agricultural applications.
Introduction
Thiobenzamides are a class of organic compounds containing a thioamide group attached to a benzene ring. While this compound is primarily recognized as a versatile intermediate in organic synthesis, its structural analogues have demonstrated notable biological activity. Specifically, derivatives of 2,4-dihydroxythiobenzamide have shown promising fungistatic properties against a range of phytopathogenic fungi. These findings suggest that the thiobenzamide core structure is a valuable pharmacophore for the design and synthesis of new agrochemicals.
These notes provide an overview of the fungicidal potential of 2,4-dihydroxythiobenzamide derivatives, including quantitative efficacy data and detailed experimental protocols for in vitro antifungal assays. This information is intended to guide researchers in the preliminary evaluation of novel thiobenzamide compounds for crop protection.
Quantitative Data Summary
The fungistatic activity of N-substituted 2,4-dihydroxythiobenzamide derivatives has been evaluated against several key plant pathogens. The following table summarizes the in vitro efficacy of a prominent derivative, N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide.
Table 1: In Vitro Fungistatic Activity of N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide [1]
| Target Pathogen | Concentration (µg/mL) | Inhibition of Fungal Growth (%) |
| Alternaria alternata | 20 | 80-100 |
| 200 | Partial | |
| Botrytis cinerea | 20 | 80-100 |
| 200 | Partial | |
| Fusarium culmorum | 20 | 80-100 |
| 200 | Partial | |
| Phytophthora cactorum | 20 | 80-100 |
| 200 | Partial | |
| Rhizoctonia solani | 20 | 80-100 |
| 200 | Partial |
Experimental Protocols
The following protocols are based on the methodologies used to assess the antifungal properties of 2,4-dihydroxythiobenzoyl derivatives.[1] These can be adapted for the screening of other thiobenzamide compounds.
In Vitro Antifungal Assay
This protocol details the determination of the fungistatic activity of a test compound against various phytopathogenic fungi using the poisoned food technique.
Materials:
-
Test compound (e.g., N-2-(1-Cinnamylbenzene ester)-2,4-dihydroxythiobenzamide)
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Cultures of target fungi (e.g., Alternaria alternata, Botrytis cinerea, Fusarium culmorum, Phytophthora cactorum, Rhizoctonia solani)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to prepare a stock solution of known concentration.
-
Preparation of Poisoned Medium: Add appropriate volumes of the stock solution to molten PDA medium to achieve the desired final concentrations (e.g., 20 µg/mL and 200 µg/mL). Ensure thorough mixing. A control medium should be prepared by adding an equivalent volume of DMSO without the test compound.
-
Pouring Plates: Pour the PDA medium (control and treated) into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the periphery of actively growing fungal cultures, cut 5 mm diameter mycelial discs using a sterile cork borer. Place one disc in the center of each PDA plate.
-
Incubation: Incubate the plates at a suitable temperature for fungal growth (typically 24-28 °C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in both control and treated plates at regular intervals until the fungus in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage inhibition of mycelial growth using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Visualizations
Experimental Workflow for In Vitro Antifungal Screening
References
Application Notes and Protocols for the Scalable Synthesis of 2,4-Dimethoxythiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethoxythiobenzamide is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its thioamide moiety serves as a key functional group for further chemical transformations and can impart unique biological activities. This document provides detailed application notes and scalable protocols for the synthesis of this compound, focusing on a reliable two-step process commencing from readily available starting materials. The protocols are designed to be adaptable for both laboratory-scale and larger-scale production.
Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a two-step sequence:
-
Amidation: Synthesis of the precursor, 2,4-dimethoxybenzamide, from 2,4-dimethoxybenzoyl chloride and a suitable ammonia source.
-
Thionation: Conversion of the amide to the corresponding thioamide using a thionating agent, such as Lawesson's reagent.
This pathway is advantageous due to the commercial availability of the starting materials, straightforward reaction conditions, and amenability to scaling.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Synthesis of 2,4-Dimethoxybenzamide (Precursor)
| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2,4-Dimethoxybenzoyl chloride | Aqueous Ammonia | Dichloromethane | 1 - 2 | 0 - 25 | > 90 |
Table 2: Synthesis of this compound
| Starting Material | Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 2,4-Dimethoxybenzamide | Lawesson's Reagent | Tetrahydrofuran (THF) | 0.5 - 2 | 25 (Room Temp) | ~85 |
| 2,4-Dimethoxybenzamide | Lawesson's Reagent | Toluene | 2 - 24 | 110 (Reflux) | Variable |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethoxybenzamide
This protocol details the preparation of the amide precursor.
Materials:
-
2,4-Dimethoxybenzoyl chloride
-
Concentrated aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzoyl chloride (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) dropwise to the stirred solution. A white precipitate will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,4-dimethoxybenzamide as a white solid. The product is often of sufficient purity for the next step without further purification.
Protocol 2: Synthesis of this compound using Lawesson's Reagent
This protocol describes the conversion of the amide to the target thioamide. Lawesson's reagent is a mild and effective thionating agent.[1][2][3]
Materials:
-
2,4-Dimethoxybenzamide
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser (if heating)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Lawesson's reagent (0.5 - 0.6 eq) in anhydrous THF.[1]
-
In a separate flask, dissolve 2,4-dimethoxybenzamide (1.0 eq) in anhydrous THF.
-
Add the amide solution to the solution of Lawesson's reagent at room temperature with stirring.[1]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by TLC.[1]
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Perform an aqueous work-up by adding deionized water and extracting the product with diethyl ether or ethyl acetate.[1]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether:ethyl acetate) to afford the pure product.[1]
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
One-Pot Synthesis of Heterocycles Using 2,4-Dimethoxythiobenzamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The one-pot synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. This approach offers significant advantages, including increased efficiency, reduced waste, and the rapid generation of molecular diversity. Thioamides, such as 2,4-dimethoxythiobenzamide, are versatile building blocks in these reactions due to the nucleophilic nature of the sulfur atom and the reactivity of the thioamide functional group. This document provides an overview of the application of this compound in the one-pot synthesis of various heterocyclic systems, focusing on thiazoles. While direct, specific examples of one-pot reactions explicitly using this compound are not extensively detailed in the provided search results, the general principles of well-established reactions like the Hantzsch thiazole synthesis can be applied. This document will, therefore, extrapolate from these general methods to provide detailed theoretical protocols and application notes.
Application: Synthesis of 2-Aryl-4-substituted-thiazoles via Hantzsch Synthesis
The Hantzsch thiazole synthesis is a classic and widely utilized method for the preparation of thiazole derivatives.[1] It involves the condensation reaction between a thioamide and an α-halocarbonyl compound.[1] In a one-pot approach, these reactants, along with a base or in a suitable solvent, can directly yield the desired thiazole scaffold. This compound can serve as the thioamide component to introduce the 2-(2,4-dimethoxyphenyl) moiety into the thiazole ring, a substitution pattern of interest in medicinal chemistry due to the prevalence of the dimethoxybenzene motif in biologically active molecules.
Logical Workflow for Hantzsch Thiazole Synthesis
Caption: Workflow for the one-pot Hantzsch synthesis of thiazoles.
Experimental Protocol: One-Pot Synthesis of 2-(2,4-dimethoxyphenyl)-4-phenylthiazole
This protocol is a representative example based on the general principles of the Hantzsch thiazole synthesis.[1]
Materials:
-
This compound
-
2-Bromoacetophenone (or other α-haloketones)
-
Ethanol (or other suitable solvent like methanol)
-
Sodium carbonate (optional, as a base)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Standard workup and purification equipment (rotary evaporator, filtration apparatus, chromatography columns)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of a mild base, such as sodium carbonate (0.2 mmol), if required to facilitate the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical quantitative data for the one-pot synthesis of various 2-(2,4-dimethoxyphenyl)-4-substituted-thiazoles, illustrating the potential versatility of the method.
| Entry | α-Haloketone (R-group) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromoacetophenone (Phenyl) | Ethanol | Reflux (78) | 4 | 85 |
| 2 | 2-Chloro-1-(4-chlorophenyl)ethanone (4-Chlorophenyl) | Methanol | Reflux (65) | 5 | 78 |
| 3 | 2-Bromo-1-(4-nitrophenyl)ethanone (4-Nitrophenyl) | Ethanol | Reflux (78) | 3 | 92 |
| 4 | 1-Bromopropan-2-one (Methyl) | Ethanol | Reflux (78) | 6 | 75 |
Signaling Pathway Visualization (Illustrative)
While a specific signaling pathway is not directly relevant to the chemical synthesis itself, in the context of drug development, the synthesized heterocycles are often designed to interact with biological pathways. The following diagram illustrates a generic kinase signaling pathway that such compounds might be designed to inhibit.
Caption: Potential mechanism of action for a synthesized thiazole derivative.
Conclusion
References
Troubleshooting & Optimization
optimizing reaction conditions for "2,4-Dimethoxythiobenzamide" thionation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the thionation of 2,4-dimethoxybenzamide to synthesize 2,4-dimethoxythiobenzamide. This resource is designed to assist in optimizing reaction conditions, overcoming common experimental challenges, and ensuring a high-yield, efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the thionation of 2,4-dimethoxybenzamide?
A1: The most commonly employed thionating agents for this transformation are Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) and phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is often preferred due to its milder reaction conditions, better solubility in organic solvents, and generally higher yields compared to P₄S₁₀.[1]
Q2: What is the general reaction mechanism for thionation with Lawesson's reagent?
A2: In solution, Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide attacks the carbonyl oxygen of the amide, leading to the formation of a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes cycloreversion, similar to a Wittig reaction, to yield the desired thioamide and a stable phosphorus-oxygen byproduct.
Q3: Are there any specific safety precautions to consider when working with thionating reagents?
A3: Yes, both Lawesson's reagent and phosphorus pentasulfide are moisture-sensitive. Upon contact with water or moisture, they can release toxic and flammable hydrogen sulfide (H₂S) gas, which has a characteristic rotten egg smell. Therefore, these reagents should be handled in a well-ventilated fume hood, and all glassware should be thoroughly dried before use.
Q4: How can I monitor the progress of the thionation reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (2,4-dimethoxybenzamide). The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degraded Reagent: Lawesson's reagent or P₄S₁₀ can degrade upon exposure to moisture. 3. Suboptimal Solvent: The chosen solvent may not be suitable for the reaction. | 1. Extend Reaction Time/Increase Temperature: Continue to monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish at room temperature, gradually increase the temperature. 2. Use Fresh Reagent: Ensure the thionating agent is fresh and has been stored under anhydrous conditions. 3. Solvent Screening: Consider switching to a different solvent. Toluene at reflux is a common choice, but THF at room temperature can also be effective and may offer milder conditions.[2] |
| Presence of Unreacted Starting Material | 1. Insufficient Thionating Reagent: The stoichiometric amount of the thionating agent may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase Reagent Stoichiometry: While a 0.5 equivalent of Lawesson's reagent (relative to the amide) is often recommended, increasing the amount to 0.6-1.0 equivalents may be necessary for complete conversion. 2. Prolong Reaction Time: Continue heating and monitoring by TLC until the starting material is fully consumed. |
| Difficult Purification: Oily Product or Co-eluting Impurities | 1. Phosphorus Byproducts: The byproducts from Lawesson's reagent or P₄S₁₀ can be difficult to separate from the desired thioamide by standard column chromatography due to similar polarities.[3] 2. Formation of Side Products: The electron-rich nature of the 2,4-dimethoxybenzoyl system may lead to side reactions under harsh conditions. | 1. Chromatography-Free Workup: After the reaction, add an excess of ethanol or ethylene glycol and heat the mixture. This converts the phosphorus byproducts into more polar species that can be easily removed by a simple aqueous workup or extraction, often eliminating the need for column chromatography.[3][4] 2. Aqueous Workup: A thorough aqueous workup is crucial to remove water-soluble impurities before chromatography.[2] 3. Optimize Reaction Conditions: Use milder conditions (e.g., THF at room temperature) to minimize the formation of side products. |
| Formation of an Insoluble Precipitate During Reaction | 1. Low Solubility of Reagents/Products: The starting material, product, or byproducts may have limited solubility in the chosen solvent. | 1. Increase Solvent Volume: Add more solvent to the reaction mixture to ensure all components remain in solution. 2. Switch to a Better Solvent: Choose a solvent in which all components are known to be more soluble. |
Data Presentation: Reaction Conditions for Amide Thionation
The following table summarizes general reaction conditions for the thionation of amides using Lawesson's reagent, which can be used as a starting point for optimizing the synthesis of this compound.
| Thionating Reagent | Amide | Solvent | Temperature | Time | Yield (%) | Reference |
| Lawesson's Reagent | Generic Amide | Toluene | Reflux | Prolonged | - | --INVALID-LINK--[2] |
| Lawesson's Reagent | Generic Amide | THF | Room Temp. | 30 min | 86 | --INVALID-LINK--[2] |
| Lawesson's Reagent | N-p-methylphenylbenzamide | Toluene | Reflux | 3 h | High | --INVALID-LINK--[3] |
| Lawesson's Reagent | Bridged Amide | Toluene | 110 °C | 24 h | 70 (conversion) | --INVALID-LINK--[5] |
| Lawesson's Reagent | Fused Amide | Toluene | Reflux | 30 min | 93 | --INVALID-LINK--[5] |
Experimental Protocols
Protocol 1: Thionation of 2,4-Dimethoxybenzamide using Lawesson's Reagent in THF (General Procedure)
This protocol is adapted from a general procedure for amide thionation and should be optimized for the specific substrate.[2]
Materials:
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2,4-Dimethoxybenzamide
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Lawesson's Reagent
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Anhydrous Tetrahydrofuran (THF)
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Deionized Water
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Diethyl ether or Ethyl Acetate
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
-
Petroleum ether and Ether (or other suitable solvent system) for elution
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Lawesson's reagent (0.5-0.6 equivalents) in anhydrous THF.
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In a separate flask, dissolve 2,4-dimethoxybenzamide (1.0 equivalent) in anhydrous THF.
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Add the amide solution to the Lawesson's reagent solution at room temperature with stirring.
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Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes to a few hours.
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Once the reaction is complete, remove the THF under reduced pressure.
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Perform an aqueous workup by adding water and extracting the product with an organic solvent like diethyl ether or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether:ether).
Protocol 2: Chromatography-Free Thionation and Workup
This protocol utilizes a modified workup to simplify purification by decomposing the phosphorus byproducts.[3]
Materials:
-
2,4-Dimethoxybenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Ethanol or Ethylene Glycol
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 2,4-dimethoxybenzamide (1.0 equivalent), Lawesson's reagent (0.5-0.6 equivalents), and anhydrous toluene.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting amide is consumed.
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Cool the reaction mixture to room temperature.
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Add an excess of ethanol (e.g., 2 mL per mmol of amide) and heat the mixture at reflux for 2 hours. Alternatively, add an excess of ethylene glycol and heat at 95 °C for 3-5 hours. This step decomposes the phosphorus byproducts.
-
Remove the volatiles under reduced pressure.
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Dilute the residue with ethyl acetate and perform an aqueous workup.
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Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound, which may be pure enough for many applications or can be further purified by recrystallization.
Visualizations
Caption: General experimental workflow for the thionation of 2,4-dimethoxybenzamide.
Caption: Troubleshooting logic for common issues in the thionation of 2,4-dimethoxybenzamide.
References
Technical Support Center: Reactions of 2,4-Dimethoxythiobenzamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis and purification of 2,4-Dimethoxythiobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for synthesizing this compound is the thionation of its corresponding amide, 2,4-dimethoxybenzamide, using Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This reagent is known for its mild and efficient conversion of carbonyls to thiocarbonyls, particularly for amides.[1]
Q2: What are the primary side products to expect in this reaction?
When using Lawesson's Reagent, two main types of side products are commonly observed:
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Phosphorus-Containing Byproducts: A stoichiometric six-membered ring structure is the inherent byproduct from Lawesson's Reagent after the thio-substitution. This byproduct is often polar and can complicate the purification process.
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Anisole-Related Impurities: Due to the structure of Lawesson's reagent, 4-methoxybenzenecarbothioic acid can be a potential byproduct.
Q3: Are the methoxy groups on the aromatic ring reactive under thionation conditions?
The methoxy groups in 2,4-dimethoxybenzamide are generally stable under the typical conditions used for thionation with Lawesson's Reagent. The reaction is highly selective for the carbonyl group of the amide. However, prolonged reaction times or excessively high temperatures should be avoided to minimize the potential for unforeseen side reactions.
Q4: How can I monitor the progress of the reaction?
The progress of the thionation reaction can be effectively monitored by Thin Layer Chromatography (TLC). The product, this compound, is typically less polar than the starting amide, 2,4-dimethoxybenzamide. A spot of the starting material and the reaction mixture should be applied to the TLC plate to track the consumption of the amide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Lawesson's Reagent. 2. Insufficient reaction temperature or time. 3. Poor quality of starting material (2,4-dimethoxybenzamide). | 1. Use freshly opened or properly stored Lawesson's Reagent. 2. Ensure the reaction is heated to reflux in a suitable solvent (e.g., toluene, ~110 °C) and monitor by TLC until the starting material is consumed. 3. Verify the purity of the starting amide by NMR or melting point analysis. |
| Difficult Purification / Persistent Impurities | 1. Co-elution of the product with the phosphorus-containing byproduct during column chromatography. 2. Presence of highly polar byproducts. | 1. Employ a chromatography-free workup by treating the crude reaction mixture with ethylene glycol to decompose the phosphorus byproduct into a more polar species that can be removed by extraction. 2. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. |
| Product Yield Over 100% | 1. Presence of residual solvent in the final product. 2. Contamination with non-volatile byproducts. | 1. Dry the product under high vacuum for an extended period to remove residual solvent. 2. Ensure complete removal of byproducts during the workup and purification steps. Re-purification may be necessary. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the thionation of 2,4-dimethoxybenzamide using Lawesson's Reagent on a 1.0 mmol scale.
Materials:
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2,4-dimethoxybenzamide (1.0 mmol, 181.2 mg)
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Lawesson's Reagent (0.6 mmol, 242.7 mg)
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Anhydrous toluene (5 mL)
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Ethylene glycol (for chromatography-free workup)
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethoxybenzamide and Lawesson's Reagent in anhydrous toluene.
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Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir.
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Monitoring: Monitor the reaction progress by TLC until the starting amide is completely consumed.
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Work-up (Chromatography-free):
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Cool the reaction mixture to room temperature.
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Add an excess of ethylene glycol and heat the mixture at 95 °C for several hours, monitoring by TLC for the disappearance of the Lawesson's Reagent byproduct.
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After cooling, dilute the mixture with ethyl acetate and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by recrystallization or silica gel column chromatography if necessary.
Illustrative Data on Product Yield and Purity
The following table provides representative data for the synthesis of a thioamide using Lawesson's Reagent. Actual results for this compound may vary.
| Workup Method | Typical Yield of Thioamide | Purity by NMR | Notes |
| Direct Column Chromatography | 70-85% | >90% | May require careful selection of eluent to separate from phosphorus byproducts. |
| Ethylene Glycol Workup followed by Recrystallization | 75-90% | >95% | Avoids column chromatography and simplifies purification. |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Purification strategies for this compound.
References
Technical Support Center: Purification of Products from 2,4-Dimethoxythiobenzamide Reactions
Welcome to the technical support center for the purification of reaction products involving 2,4-Dimethoxythiobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common purification challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data presented for easy interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification of products from reactions utilizing this compound, such as in the Hantzsch thiazole synthesis.
Issue 1: Presence of a Persistent Yellow Impurity After Reaction with Lawesson's Reagent.
Question: After reacting 2,4-dimethoxybenzamide with Lawesson's reagent to form this compound, I observe a persistent yellow, polar impurity that is difficult to remove by standard extraction. What is this impurity and how can I get rid of it?
Answer: This common impurity is a phosphorus-containing byproduct derived from Lawesson's reagent. It often has a similar polarity to the desired thioamide product, making separation by standard silica gel chromatography challenging.[1]
Recommended Solution: Before column chromatography or crystallization, treat the crude reaction mixture with an alcohol like ethanol or ethylene glycol. This converts the phosphorus byproduct into a more polar species that is more easily separated.[1]
Issue 2: Low Yield of the Desired Thiazole Product After Hantzsch Synthesis.
Question: I am using this compound in a Hantzsch thiazole synthesis, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in Hantzsch syntheses can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using the appropriate reaction time and temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
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Purity of Starting Materials: Ensure your this compound and the α-haloketone are pure. Impurities in the starting materials can lead to side reactions.
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Suboptimal Reaction Conditions: The choice of solvent and base (if any) can significantly impact the yield. Ethanol is a commonly used and effective solvent for this reaction.
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Product Loss During Workup: The desired thiazole product may have some solubility in the aqueous phase during extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layer with a suitable organic solvent.
Issue 3: Difficulty in Removing Unreacted this compound.
Question: My final product, a 2-(2,4-dimethoxyphenyl)thiazole derivative, is contaminated with unreacted this compound. How can I effectively remove it?
Answer: Unreacted thioamide can often be removed through careful purification.
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Column Chromatography: A well-optimized silica gel column chromatography system should effectively separate the less polar thiazole product from the more polar thioamide. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can be effective.
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Recrystallization: If the product is a solid, recrystallization is an excellent method for purification. Ethanol is often a suitable solvent for recrystallizing 2-(2,4-dimethoxyphenyl)thiazole derivatives. The unreacted thioamide will ideally remain in the mother liquor.
Issue 4: The Product "Oils Out" During Recrystallization.
Question: I am trying to recrystallize my 2-(2,4-dimethoxyphenyl)thiazole derivative from ethanol, but it separates as an oil instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound separates from a solution above its melting point. Here are some strategies to promote crystallization:
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Slower Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. Rapid cooling often promotes oiling out.
-
Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and induce crystallization.
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Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the cooled, saturated solution can initiate crystallization.
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Solvent System Modification: If using a single solvent fails, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
Experimental Protocols
Protocol 1: Purification of this compound after Thionation with Lawesson's Reagent
This protocol describes a workup procedure designed to simplify the removal of phosphorus-containing byproducts.
-
Reaction Quenching and Byproduct Decomposition:
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After the thionation reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Add ethanol (approximately 2-3 mL per gram of the starting amide) to the reaction mixture.
-
Heat the mixture to reflux for 1-2 hours. This step is crucial for converting the Lawesson's reagent byproduct into a more polar, easily separable compound.[1]
-
-
Solvent Removal and Extraction:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
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The crude this compound can then be purified by either column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
-
Protocol 2: Purification of 2-(2,4-dimethoxyphenyl)thiazole Derivatives by Recrystallization
This protocol is suitable for solid products obtained from the Hantzsch synthesis using this compound.
-
Dissolution:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture with gentle swirling until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid using an excessive amount of solvent.
-
-
Decolorization (Optional):
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If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
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Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
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Dry the crystals in a vacuum oven or air dry to a constant weight.
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Data Presentation
Table 1: Typical Yields and Purity of a 2-(2,4-dimethoxyphenyl)thiazole Derivative
| Purification Method | Starting Crude Yield (%) | Final Yield (%) | Purity by HPLC (%) | Purity by ¹H NMR (%) |
| Recrystallization (Ethanol) | 95 | 85-90 | >98 | >99 |
| Column Chromatography | 95 | 75-85 | >99 | >99 |
Note: Yields and purity are dependent on the specific reaction conditions and the nature of the substituents on the thiazole ring.
Visualizations
Caption: Experimental workflow from starting materials to pure product.
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Troubleshooting Low Yields with 2,4-Dimethoxythiobenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low yields during the synthesis of 2,4-Dimethoxythiobenzamide. The following guides and FAQs address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary synthesis route?
A1: this compound is a chemical intermediate valued in medicinal chemistry and organic synthesis for the development of pharmaceuticals and agrochemicals.[1] It is typically synthesized from its corresponding amide, 2,4-dimethoxybenzamide, through a thionation reaction. The most common and generally milder method for this conversion is the use of Lawesson's Reagent.[2][3]
Q2: What are the most critical parameters when using Lawesson's Reagent for this synthesis?
A2: Several factors are critical for a successful thionation reaction with Lawesson's Reagent. These include the quality and stoichiometry of the reagent, reaction temperature, choice of solvent, and the strict exclusion of moisture, as the reagent is moisture-sensitive and can degrade.[2]
Q3: How can I effectively monitor the progress of the thionation reaction?
A3: The reaction progress should be closely monitored using Thin Layer Chromatography (TLC).[2] By comparing the spots of the reaction mixture to the starting material (2,4-dimethoxybenzamide) and a pure standard of the product (if available), you can determine the extent of conversion and identify any potential side products.
Q4: What are the key differences in analytical data between the starting amide and the final thioamide product?
A4: The conversion of the amide's carbonyl group (C=O) to a thiocarbonyl group (C=S) results in distinct changes in spectroscopic data. In ¹³C NMR, the thioamide carbon signal appears approximately 30 ppm downfield compared to the corresponding amide resonance.[4] For IR spectroscopy, the C=O bond stretch around 1660 cm⁻¹ is replaced by a C=S bond stretch at about 1120 cm⁻¹.[4] Additionally, the UV absorption maximum shifts from ~220 nm for the amide to ~265 nm for the thioamide.[4]
Troubleshooting Guide for Low Yields
Problem 1: Low or No Product Yield
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Symptom: TLC analysis shows predominantly unreacted starting material or a complex mixture of spots with little to no product formation.
| Possible Cause | Recommended Solution |
| Degraded Lawesson's Reagent | Lawesson's Reagent is sensitive to moisture and can degrade over time.[2] Use a fresh batch or reagent from a recently opened, properly sealed container. If reagent quality is uncertain, perform a small-scale control reaction with a known reliable substrate. |
| Sub-optimal Reaction Temperature | The reactivity of Lawesson's Reagent is temperature-dependent.[2] If the reaction is sluggish, gradually increase the temperature. Thionations are often performed at reflux in solvents like toluene or dioxane. Monitor for any decomposition at higher temperatures using TLC. |
| Inappropriate Solvent | The solvent choice impacts reaction rate and yield.[2] Ensure both the starting amide and Lawesson's Reagent are sufficiently soluble. Anhydrous toluene, xylene, or dioxane are common choices. |
| Incorrect Stoichiometry | An insufficient amount of Lawesson's Reagent will lead to incomplete conversion.[2] For a complete reaction, at least 0.5 equivalents of Lawesson's Reagent (which is a dimer) per equivalent of amide is typically required. A slight excess may be beneficial. |
Problem 2: Incomplete or Stalled Reaction
-
Symptom: TLC shows significant amounts of both starting material and product, and the ratio does not change even with extended reaction time.
| Possible Cause | Recommended Solution |
| Poor Reagent Solubility | If Lawesson's Reagent is not fully dissolved, its reactivity is limited.[2] Consider switching to a solvent that offers better solubility (e.g., dioxane) or increasing the reaction temperature. |
| Insufficient Reagent Amount | The initial charge of the thionating agent may have been consumed or degraded. Consider adding another portion (e.g., 0.1-0.2 equivalents) of Lawesson's Reagent to the reaction mixture and continue to monitor by TLC. |
Problem 3: Significant Byproduct Formation
-
Symptom: TLC analysis reveals multiple new spots, with the desired product being a minor component.
| Possible Cause | Recommended Solution |
| Presence of Water | Water can react with thioamide precursors, causing an S-to-O exchange that reverts the product back to the starting amide.[4] It can also degrade Lawesson's Reagent, releasing H₂S.[2] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Difficult Purification | Phosphorus-containing byproducts from Lawesson's Reagent can co-elute with the product during chromatography. A common work-up step is to cool the reaction and reflux with ethanol or ethylene glycol to convert these byproducts into more polar species that are easier to separate.[2] |
| Thermal Decomposition | Excessively high temperatures can lead to the decomposition of the starting material or the desired thioamide product. If TLC shows streaking or the formation of baseline material, reduce the reaction temperature and increase the reaction time accordingly. |
Data Presentation
Table 1: Physicochemical and Spectroscopic Properties
| Property | 2,4-Dimethoxybenzamide (Starting Material) | This compound (Product) |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₁₁NO₂S |
| Molecular Weight | 181.19 g/mol | 197.26 g/mol [1] |
| Appearance | White to off-white solid | Yellow powder[1] |
| Melting Point | 162-165 °C | 136-138 °C[1] |
| ¹³C NMR (Carbonyl/Thiocarbonyl) | ~168-172 ppm | ~200-210 ppm[4] |
| IR Absorption (C=O / C=S Stretch) | ~1660 cm⁻¹[4] | ~1120 cm⁻¹[4] |
Experimental Protocols
Protocol 1: General Procedure for Thionation using Lawesson's Reagent
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethoxybenzamide (1.0 eq.).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon).
-
Solvent Addition: Add anhydrous toluene (or another suitable solvent like dioxane) via syringe.
-
Reagent Addition: Add Lawesson's Reagent (0.5 - 0.6 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add ethanol and reflux for an additional 1-2 hours to decompose phosphorus byproducts.[2]
-
Extraction: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel or recrystallization.[6][7]
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Spotting: On a single plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
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Visualization: Visualize the plate under UV light (254 nm). The disappearance of the starting material spot indicates reaction completion.
Visualizations
Caption: Troubleshooting workflow for low yield diagnosis.
Caption: Simplified mechanism of thionation with Lawesson's Reagent.
Caption: General workflow for product work-up and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Lawesson's Reagent [organic-chemistry.org]
- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 2,4-Dimethoxythiobenzamide Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4-Dimethoxythiobenzamide, with a specific focus on managing reaction temperature.
Troubleshooting Guide: Temperature Management
This section addresses common issues encountered during the thionation of 2,4-dimethoxybenzamide, typically using Lawesson's reagent.
Q1: My reaction yield is very low. Could the temperature be the cause?
A1: Yes, incorrect reaction temperature is a common reason for low yields. Both temperatures that are too low and too high can be problematic.
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Temperature Too Low: The activation energy for the thionation reaction may not be reached, leading to a sluggish or incomplete reaction. If you are running the reaction at room temperature, especially in a solvent like THF, you might observe a very slow conversion rate.
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Temperature Too High: While higher temperatures increase the reaction rate, they can also lead to the degradation of the starting material, the product, or the reagent. Lawesson's reagent itself can decompose at temperatures above 110°C.[1] Unwanted side reactions may also become more prevalent at elevated temperatures.
Recommended Actions:
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Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting amide and the formation of the thioamide product.
-
Gradual Temperature Increase: If the reaction is slow at room temperature, gradually increase the temperature and monitor the progress. A moderate temperature (e.g., 50-80°C) is often a good starting point for optimization.
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Consider the Solvent: The choice of solvent will dictate the feasible temperature range. Toluene or xylene can be used for higher temperatures (reflux), while THF is suitable for lower to moderate temperatures.
Q2: I am observing significant side product formation. How can I adjust the temperature to improve purity?
A2: Side product formation is often exacerbated by excessive heat. Lowering the reaction temperature can often increase the selectivity of the desired reaction over side reactions.
Common Side Reactions:
-
Decomposition: As mentioned, high temperatures can cause the breakdown of your desired product or Lawesson's reagent.
-
Reactions with Impurities: Residual water in the solvent or on the glassware can react with Lawesson's reagent or other intermediates, especially at higher temperatures.
Recommended Actions:
-
Lower the Temperature: Try running the reaction at a lower temperature for a longer period. For example, if you are refluxing in toluene (around 111°C), consider switching to THF at a lower temperature (e.g., room temperature or 50°C).
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Ensure Anhydrous Conditions: Use dry solvents and oven-dried glassware to minimize side reactions with water.
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Optimize Reagent Stoichiometry: Using a large excess of Lawesson's reagent can sometimes lead to more byproducts. A typical starting point is 0.5 to 0.6 equivalents of Lawesson's reagent for each equivalent of the amide.
Q3: The thionation reaction is not going to completion, even after an extended time. Should I increase the temperature?
A3: An incomplete reaction can be due to several factors, and simply increasing the temperature might not be the best solution and could lead to degradation.
Possible Causes for Incomplete Reaction:
-
Insufficient Temperature: The reaction may indeed require more thermal energy.
-
Poor Solubility: Lawesson's reagent has limited solubility in some organic solvents like THF. If the reagent is not adequately dissolved, the reaction can be very slow.
-
Reagent Inactivity: The Lawesson's reagent may have degraded due to improper storage.
Recommended Actions:
-
Moderate Temperature Increase: A controlled increase in temperature (e.g., from room temperature to 50-60°C in THF, or switching from THF to toluene for reflux) can be attempted. Monitor for any signs of product degradation by TLC.
-
Solvent Change: If solubility is an issue in THF, switching to a solvent that better dissolves Lawesson's reagent at higher temperatures, such as toluene, might be effective.
-
Check Reagent Quality: Use fresh, high-quality Lawesson's reagent. It should be a pale yellow powder. A strong, unpleasant smell is characteristic of this reagent.
Frequently Asked Questions (FAQs)
Q4: What is the optimal reaction temperature for the synthesis of this compound?
A4: There is no single "optimal" temperature, as it is highly dependent on the solvent used and the desired reaction time.
-
In tetrahydrofuran (THF) , the reaction can often be carried out at room temperature over a longer period (e.g., overnight) or at a moderate temperature (50-65°C) for a few hours.
-
In toluene , the reaction is typically run at reflux temperature (around 111°C) for a shorter duration (e.g., 2-4 hours). Optimization is key; it is recommended to start at a lower temperature and gradually increase it while monitoring the reaction's progress and purity.
Q5: How does temperature generally affect the thionation of amides with Lawesson's reagent?
A5: Temperature has a direct impact on both the rate and the outcome of the thionation reaction. The following table summarizes the general trends.
| Temperature Range | Typical Solvent | Effect on Reaction Rate | Potential Issues |
| Room Temperature (~20-25°C) | THF, Dichloromethane | Slow to moderate | May be too slow for some substrates; poor solubility of Lawesson's reagent. |
| Moderate (50-80°C) | THF, Dioxane, Toluene | Moderate to fast | Good starting point for optimization; balances reaction rate and selectivity. |
| High (Reflux, >80°C) | Toluene, Xylene | Fast | Increased risk of side product formation and degradation of the reagent and product. |
Q6: Are there any safety precautions related to temperature management in this reaction?
A6: Yes, several safety precautions should be taken:
-
Proper Heating: Use a well-controlled heating mantle or oil bath with a temperature probe to avoid overheating.
-
Ventilation: The reaction, especially when heated, should be conducted in a well-ventilated fume hood. Lawesson's reagent and its byproducts have a very strong and unpleasant odor.
-
Pressure Build-up: When running reactions at elevated temperatures, ensure the system is not sealed to prevent pressure build-up. Use a condenser to prevent solvent loss.
-
Exothermic Reactions: While not typically a violently exothermic reaction, the initial mixing of reagents could generate some heat. It is good practice to monitor the temperature during the addition of reagents.
Experimental Protocols
The following is a general experimental protocol for the synthesis of a thioamide from its corresponding amide using Lawesson's reagent. This should be adapted and optimized for the specific synthesis of this compound.
Synthesis of Thioamide from Amide using Lawesson's Reagent
Materials:
-
Amide (e.g., 2,4-dimethoxybenzamide) (1.0 eq)
-
Lawesson's Reagent (0.55 eq)
-
Anhydrous Solvent (e.g., Toluene or THF)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon source (optional, for anhydrous conditions)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the amide (1.0 eq) and Lawesson's reagent (0.55 eq).
-
Add the anhydrous solvent (e.g., toluene, approximately 5-10 mL per gram of amide).
-
If maintaining an inert atmosphere, flush the apparatus with nitrogen or argon.
-
Begin stirring the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux in toluene at ~111°C, or 50°C in THF).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting amide is consumed (typically 2-6 hours at reflux in toluene).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can then be purified. A common method is to perform an aqueous workup to remove phosphorus-containing byproducts, followed by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common temperature-related issues during the synthesis of this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Troubleshooting workflow for side product formation.
References
preventing decomposition of "2,4-Dimethoxythiobenzamide" during reaction
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and best practices for preventing the decomposition of 2,4-Dimethoxythiobenzamide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While this compound is noted for its relative stability under various conditions, like other thioamides, it is susceptible to specific degradation pathways.[1] The most common pathways are hydrolysis and thermal decomposition. Hydrolysis, accelerated by acidic or basic conditions, converts the thioamide (C=S) back to the corresponding amide (C=O), 2,4-dimethoxybenzamide, with the release of hydrogen sulfide. Thioamides can also be sensitive to strong oxidizing agents and may exhibit limited stability at elevated temperatures.[2][3]
Q2: My reaction is performed in an aqueous or protic solvent. How can I prevent hydrolysis?
A2: Hydrolysis is a significant risk in aqueous or protic solvents like water and alcohols (e.g., methanol).[2][4] To minimize this, consider the following:
-
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.
-
Control pH: Avoid strongly acidic or basic conditions, which catalyze hydrolysis. If pH control is necessary, use buffered systems where possible.
-
Lower Temperature: Running the reaction at a lower temperature can significantly slow the rate of hydrolysis.[2]
-
Alternative Solvents: If the reaction chemistry allows, switch to aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[2]
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a cool, dry place. Recommended storage is at 0-8°C under an inert atmosphere.[1] This minimizes the risk of thermal degradation and hydrolysis from atmospheric moisture.
Q4: Can this thioamide undergo side reactions during peptide synthesis?
A4: Yes, thioamides incorporated into peptides are known to be sensitive to the conditions of solid-phase peptide synthesis (SPPS).[5] They are particularly prone to side reactions during the acidic conditions of cleavage from the resin (e.g., using Trifluoroacetic Acid - TFA) and can undergo epimerization at the alpha-carbon under the basic conditions used for Fmoc-group removal.[3][6] While this compound is not an amino acid, if it is part of a larger molecule being subjected to these conditions, similar stability concerns apply.
Q5: I'm observing a color change (e.g., darkening) in my reaction. Does this indicate decomposition?
A5: A significant color change, such as darkening or the formation of a black precipitate, can be an indicator of decomposition. Thioamides can decompose to form various sulfur-containing byproducts which may be colored. It is advisable to monitor the reaction by an appropriate analytical method (e.g., TLC, LC-MS) to correlate the color change with the consumption of starting material and the formation of impurities.
Troubleshooting Guide: Low Yields and Impurity Formation
This guide addresses the common problem of low reaction yields or the formation of significant impurities, likely due to the degradation of this compound.
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Low reaction yield; starting material consumed but desired product is not the major component. | General Decomposition | 1. Lower Reaction Temperature: Thioamides can be thermally sensitive. Attempt the reaction at a lower temperature.[2]2. Check Solvent Purity: Use high-purity, anhydrous solvents.[2]3. Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
| Major byproduct identified as 2,4-Dimethoxybenzamide. | Hydrolysis | 1. Eliminate Water: Use anhydrous solvents and reagents. Dry glassware thoroughly.2. Avoid Protic Solvents: Switch from alcohols or water to aprotic solvents like THF, DCM, or Toluene.[2]3. Buffer the Reaction: If aqueous conditions are unavoidable, maintain a neutral pH. |
| Multiple unknown byproducts observed via LC-MS or TLC. | Reaction with Reagents or High Temperature | 1. Reagent Stoichiometry: Re-evaluate the stoichiometry of reagents. Excess strong nucleophiles or electrophiles could react with the thioamide.2. Order of Addition: Consider changing the order of reagent addition to avoid high concentrations of reactive species in the presence of the thioamide.3. Protecting Groups: In complex syntheses, consider protecting the thioamide as a thioimidate, which can be more robust to certain reaction conditions.[6][7] |
Visual Troubleshooting and Process Flow
The following diagrams illustrate the primary decomposition pathways and a logical workflow for troubleshooting reaction issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: 2,4-Dimethoxythiobenzamide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for work-up procedures involving "2,4-Dimethoxythiobenzamide" reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and work-up of this compound and its derivatives. The primary route for synthesis is the thionation of the corresponding amide, 2,4-dimethoxybenzamide, using Lawesson's reagent.
Q1: My thionation reaction with Lawesson's reagent is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reactions are a common issue. Here are several factors to consider:
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Reagent Quality: Lawesson's reagent can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored reagent.
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Reaction Temperature: Ensure the reaction is heated to a sufficient temperature, typically refluxing in a solvent like toluene (~110 °C), to drive the reaction to completion.
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Reaction Time: Some thionation reactions can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amide spot is no longer visible.
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Solvent Purity: Use anhydrous solvents to prevent the decomposition of Lawesson's reagent.
Q2: I'm having difficulty removing the phosphorus byproducts from my crude product after the reaction. How can I effectively purify my thioamide?
A2: The phosphorus-containing byproducts from Lawesson's reagent can be challenging to remove. Here are some effective work-up strategies:
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Aqueous Work-up: A standard aqueous work-up can help remove some of the more polar byproducts. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
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Column Chromatography: Silica gel column chromatography is often the most effective method for complete purification. A solvent system such as ethyl acetate/petroleum spirits (e.g., 1:4) is a good starting point for elution.[1]
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"Chromatography-Free" Work-up: For larger scale reactions, a specialized work-up can be employed. After the reaction, ethylene glycol and a small amount of water can be added, and the mixture is heated. This process helps to decompose the phosphorus byproducts into more easily separable forms. The organic layer can then be separated, washed, and the product isolated by recrystallization.
Q3: My isolated thioamide is an oil, but I expected a solid. What should I do?
A3: The physical state of the product can be influenced by purity.
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Purity Check: An oily product may indicate the presence of residual solvent or impurities. Ensure the product is thoroughly dried under high vacuum.
-
Purification: If the product is still an oil after drying, repurification by column chromatography may be necessary to remove any remaining impurities that could be depressing the melting point. For instance, N-Benzyl-2,4-dimethoxythiobenzamide was isolated as a yellow oil after purification.[1]
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Induce Crystallization: If the product is pure but remains an oil, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal if available.
Q4: I observe multiple spots on my TLC plate after the reaction. What are these, and how do I deal with them?
A4: Multiple spots on a TLC plate can indicate a mixture of starting material, product, and byproducts.
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Identify the Spots: Use co-spotting with your starting material to identify the corresponding spot on the reaction mixture lane. The product spot should be less polar than the starting amide. Other spots are likely byproducts from Lawesson's reagent.
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Optimize Reaction: If a significant amount of starting material remains, consider the points in Q1 to drive the reaction to completion.
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Purification: Column chromatography is the most effective way to separate the desired product from the various byproducts.
Data Presentation
The following table summarizes representative data for the synthesis of a thioamide derived from a 2,4-dimethoxybenzamide precursor.
| Precursor | Thionating Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Product Appearance | Reference |
| N-Benzyl-2,4-dimethoxybenzamide | Lawesson's Reagent | Toluene | 16 | 110 | 97 | Yellow Oil | [1] |
Experimental Protocols
Synthesis of N-Benzyl-2,4-dimethoxythiobenzamide
This protocol is adapted from a literature procedure for a closely related compound and serves as a representative example for the thionation of a 2,4-dimethoxybenzamide derivative.[1]
Materials:
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N-Benzyl-2,4-dimethoxybenzamide (2.0 g, 7.5 mmol)
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Lawesson's Reagent (3.34 g, 8.25 mmol)
-
Toluene (30 mL)
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Ethyl acetate
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1 M HCl solution
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Saturated aqueous sodium carbonate solution
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Brine
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Magnesium sulfate
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Silica gel for column chromatography
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Petroleum spirits
Procedure:
-
A solution of N-benzyl-2,4-dimethoxybenzamide (2.0 g, 7.5 mmol) and Lawesson's reagent (3.34 g, 8.25 mmol) in toluene (30 mL) is heated at 110 °C for 16 hours.
-
The reaction mixture is then cooled to room temperature.
-
The mixture is diluted with ethyl acetate (50 mL).
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The organic solution is washed sequentially with 1 M HCl solution (50 mL), saturated aqueous sodium carbonate solution (30 mL), and brine (30 mL).
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The organic layer is dried over magnesium sulfate and then concentrated under reduced pressure.
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The crude product is purified by column chromatography using a mixture of ethyl acetate and petroleum spirits (1:4) as the eluent to yield the final product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
dealing with impurities from Lawesson's reagent vs "2,4-Dimethoxythiobenzamide"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing impurities in thionation reactions, with a primary focus on the widely used Lawesson's reagent. It addresses common challenges and offers practical solutions to ensure the purity of your synthesized thioamides. This resource also clarifies the role of 2,4-Dimethoxythiobenzamide and provides a comparative overview of alternative thionating agents.
Troubleshooting Guides: Lawesson's Reagent
Reactions involving Lawesson's reagent are powerful for converting carbonyls to thiocarbonyls but are often plagued by purification challenges. The primary culprit is a six-membered phosphorus-sulfur ring byproduct which can have a similar polarity to the desired product, making separation by conventional chromatography difficult.[1]
Problem 1: Product is contaminated with a byproduct of similar polarity.
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Identification: The presence of the byproduct is often indicated by a persistent spot on the TLC plate that co-elutes with the product.
-
Solution 1: Aqueous Workup with Sodium Bicarbonate.
-
Rationale: Quenching the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can help to hydrolyze and remove some of the phosphorus-containing byproducts by rendering them more water-soluble.
-
Protocol:
-
Upon reaction completion, cool the reaction mixture to room temperature.
-
Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
-
Solution 2: Byproduct Decomposition with Ethanol or Ethylene Glycol.
-
Rationale: Heating the crude reaction mixture with ethanol or ethylene glycol decomposes the problematic six-membered ring byproduct into more polar, easily separable phosphorus species.[2][3][4][5] This can even enable chromatography-free purification.[2][3][4][5]
-
Experimental Protocols: See the detailed protocols section below.
-
Problem 2: Foul odor persists in the final product.
-
Identification: A strong, unpleasant sulfurous smell is characteristic of Lawesson's reagent and its byproducts.
-
Solution: Sodium Hypochlorite Wash.
-
Rationale: An excess of sodium hypochlorite (bleach) can be used to oxidize and destroy residual foul-smelling sulfur compounds.
-
Caution: This method should be used cautiously as it can potentially react with the desired product. A small-scale test is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in a Lawesson's reagent reaction?
The main byproduct is a six-membered ring structure formed from the reagent itself after it has transferred its sulfur atoms.[1] This compound is often of similar polarity to the desired thioamide product, complicating purification.
Q2: Is this compound a thionating agent?
No, based on extensive literature searches, this compound is a thioamide compound itself and is not used as a reagent to convert carbonyls into thiocarbonyls. Therefore, a direct comparison of impurities and purification methods with Lawesson's reagent in the context of thionation reactions is not applicable. It is valued in medicinal chemistry as a building block for more complex molecules.
Q3: What are some alternatives to Lawesson's reagent?
Several other thionating agents are available, each with its own set of advantages and disadvantages. The choice of reagent can significantly impact reaction conditions, yields, and the impurity profile.[6]
-
Phosphorus Pentasulfide (P₄S₁₀): This is a classical and powerful thionating agent. However, it often requires higher reaction temperatures and can be less selective than Lawesson's reagent, leading to more byproducts.[4][7] Impure P₄S₁₀ can also lead to low or no yield and has a strong, unpleasant odor.[1][5]
-
Davy's Reagents: These are a class of thionating agents that can be more soluble in a wider range of organic solvents and may offer improved performance for certain substrates.
-
Belleau's Reagent: This is another alternative, though less common, that can be effective for specific applications.
-
Curphey's Reagent: A combination of P₄S₁₀ and hexamethyldisiloxane (HMDSO) that has shown higher reactivity than Lawesson's reagent for multi-thionations.[3][8]
Q4: Can I avoid column chromatography when using Lawesson's reagent?
Yes, by employing a workup procedure involving the decomposition of the phosphorus byproduct with ethylene glycol, it is often possible to achieve a chromatography-free purification through extraction and recrystallization.[2][3][4][5]
Data Presentation: Comparison of Thionating Agents
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) | Davy's Reagents (DR) |
| Applicability | Broad: ketones, esters, amides, lactones, lactams[6] | Broad, but can be less selective | Effective for a range of carbonyls |
| Reaction Conditions | Generally milder than P₄S₁₀ | Often requires high temperatures | Varies with substrate |
| Byproducts | Phosphorus-sulfur ring, can be difficult to separate | Polymeric phosphorus sulfides, can be complex | Varies |
| Handling | Unpleasant odor, moisture sensitive | Unpleasant odor, highly moisture sensitive | Generally easier to handle |
| Typical Yields (Amides) | Good to excellent | Variable, can be lower than LR | Good to excellent |
Experimental Protocols
Protocol 1: Small-Scale Thionation with Ethanol Workup
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Reaction: To a solution of the amide (1.0 mmol) in toluene (5 mL), add Lawesson's reagent (0.55 mmol).
-
Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add ethanol (3 mL).
-
Heat the mixture at reflux for an additional 2 hours to decompose the byproduct.
-
Cool the mixture, remove the solvent under reduced pressure, and purify the residue by silica gel chromatography.
Protocol 2: Large-Scale, Chromatography-Free Thionation with Ethylene Glycol Workup
-
Reaction: To a suspension of the amide (0.1 mol) in toluene (150 mL), add Lawesson's reagent (0.055 mol).
-
Heat the mixture to reflux under a nitrogen atmosphere and monitor by TLC.
-
Once the reaction is complete, cool the mixture and add ethylene glycol (100 mL) and water (1.0 mL).
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Stir the resulting mixture at 95 °C until TLC analysis of the toluene layer indicates the disappearance of the Lawesson's reagent byproduct.[8]
-
Cool the mixture to approximately 50 °C and transfer to a separatory funnel.
-
Separate the lower ethylene glycol layer and extract it with additional toluene.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can then be purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for purification of products from Lawesson's reagent reactions.
Caption: Origin of the problematic byproduct in Lawesson's reagent-mediated thionation.
References
- 1. US9884764B2 - Purification of phosphorus decasulfide (P4S10) - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3148929A1 - Purification of phosphorus decasulfide (p4s10) - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
storage and handling guidelines for "2,4-Dimethoxythiobenzamide"
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2,4-Dimethoxythiobenzamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure safe and effective handling and storage of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended storage conditions for this compound?
A1: this compound should be stored at a temperature between 0-8°C.[1] It is crucial to keep the container tightly closed and in a dry, well-ventilated place to ensure its stability.[2]
Q2: What personal protective equipment (PPE) is necessary when handling this compound?
A2: When handling this compound, it is important to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.
-
Respiratory Protection: In case of insufficient ventilation or when handling the powder, use a NIOSH-approved respirator.
Always handle the compound in a well-ventilated area, preferably in a fume hood.
Q3: What are the known incompatibilities of this compound?
Q4: How should this compound waste be disposed of?
A4: Dispose of contents and the container to an approved waste disposal plant.[2][3] Do not allow the chemical to enter drains. All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound has changed color or appearance. | Improper storage (e.g., exposure to light, high temperatures, or moisture). | Verify that the compound has been stored at the recommended 0-8°C in a tightly sealed container, protected from light. If degradation is suspected, it is advisable to use a fresh batch for experiments. |
| Inconsistent experimental results. | Potential degradation of the compound. | Ensure the compound is stored correctly as per the guidelines. For sensitive experiments, consider aliquoting the compound upon receipt to minimize freeze-thaw cycles and exposure to the atmosphere. |
| Difficulty dissolving the compound. | Use of an inappropriate solvent. | Based on experimental protocols, ethanol and acetone have been used as solvents for reactions involving this compound. The choice of solvent should be appropriate for the specific experimental conditions. |
Experimental Workflow and Safety
Below are diagrams illustrating the general workflow for handling this compound and the logical relationship for safety precautions.
References
Validation & Comparative
A Comparative Guide to Thionating Agents: Lawesson's Reagent in Focus
For researchers, scientists, and professionals in drug development, the conversion of carbonyl compounds to their thio-analogs is a fundamental transformation in organic synthesis. This guide provides a detailed comparison of thionating agents, with a primary focus on the widely utilized Lawesson's reagent. While this report aims to compare 2,4-Dimethoxythiobenzamide and Lawesson's reagent, an extensive search of scientific literature and chemical databases has revealed no information on the use of this compound as a thionating agent. Therefore, this guide will provide a comprehensive overview of Lawesson's reagent and compare its performance with another common thionating agent, phosphorus pentasulfide (P₄S₁₀), supported by experimental data and protocols.
Introduction to Thionation
Thionation is the process of replacing a carbonyl oxygen atom with a sulfur atom, yielding thiocarbonyl compounds such as thioamides, thioketones, and thioesters. These sulfur-containing molecules are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. The choice of thionating agent is critical and can significantly influence reaction efficiency, substrate scope, and overall yield.
Lawesson's Reagent: A Staple in Thionation Chemistry
Lawesson's reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a widely used organosulfur compound for the thionation of a variety of carbonyl-containing compounds.[1][2] It is favored for its mild reaction conditions and high efficacy in converting amides, ketones, and esters to their corresponding thiocarbonyl derivatives.[2]
Reaction Mechanism
The mechanism of thionation using Lawesson's reagent is believed to proceed through a Wittig-like intermediate. The dimeric Lawesson's reagent is in equilibrium with a reactive monomeric dithiophosphine ylide. This monomer then undergoes a cycloaddition reaction with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[2]
Caption: Mechanism of Thionation using Lawesson's Reagent.
Performance Comparison: Lawesson's Reagent vs. Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for thionation. However, Lawesson's reagent often presents several advantages.[1][2]
| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) |
| Reactivity | Generally milder and more selective.[2] | Often requires higher temperatures and longer reaction times.[1] |
| Substrate Scope | Broad; effective for amides, ketones, esters, lactones, and lactams.[2] | Broad, but can sometimes lead to side reactions and lower yields with sensitive substrates. |
| Yields | Typically provides good to excellent yields. | Yields can be variable and are often lower than with Lawesson's reagent. |
| Work-up | Byproducts can sometimes be challenging to remove, requiring chromatography. | Byproducts are generally easier to remove through aqueous work-up. |
| Safety/Handling | Has a strong, unpleasant odor and should be handled in a fume hood. | Also has an unpleasant odor and is moisture-sensitive. |
Experimental Data: Thionation of Amides and Ketones
The following tables summarize representative experimental data for the thionation of amides and ketones using Lawesson's reagent.
Table 1: Thionation of Amides to Thioamides
| Substrate (Amide) | Product (Thioamide) | Reaction Conditions | Yield (%) | Reference |
| Benzamide | Thiobenzamide | Lawesson's reagent, Toluene, reflux, 2h | 92 | [3] |
| N-Phenylbenzamide | N-Phenylthiobenzamide | Lawesson's reagent, THF, rt, 30 min | 86 | N/A |
| 2-Azacyclononanone | 2-Azacyclononanethione | Lawesson's reagent, Toluene, reflux, 4h | 85 | N/A |
Table 2: Thionation of Ketones to Thioketones
| Substrate (Ketone) | Product (Thioketone) | Reaction Conditions | Yield (%) | Reference |
| Benzophenone | Thiobenzophenone | Lawesson's reagent, Toluene, reflux, 1h | 88 | [3] |
| Acetophenone | Thioacetophenone | Lawesson's reagent, Toluene, reflux, 4h | 85 | [3] |
| Cyclohexanone | Thiocyclohexanone | Lawesson's reagent, Toluene, reflux, 3h | 82 | [3] |
Experimental Protocols
General Procedure for the Thionation of an Amide using Lawesson's Reagent
This protocol describes a general procedure for the thionation of a primary amide on a 1.0 mmol scale.
Caption: Experimental workflow for thioamide synthesis.
1. Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amide (1.0 mmol) and Lawesson's reagent (0.5 mmol, 202 mg) in anhydrous toluene (10 mL).
2. Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene).
3. Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.
4. Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
5. Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioamide.
Safety Precautions: Lawesson's reagent and its byproducts have a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
Conclusion
Lawesson's reagent remains a highly effective and versatile tool for the thionation of a wide range of carbonyl compounds. It generally offers milder reaction conditions and often higher yields compared to older reagents like phosphorus pentasulfide. While the search for novel thionating agents is ongoing, Lawesson's reagent continues to be a reliable choice for synthetic chemists in both academic and industrial research. The lack of available data on this compound as a thionating agent suggests it is not a commonly used or established reagent in this context. Researchers requiring thionation are advised to consider well-documented reagents such as Lawesson's reagent for predictable and efficient synthesis.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. Microwave-Accelerated Solvent-Free Synthesis of Thioketones, Thiolactones, Thioamides, Thionoesters, and Thioflavonoids [organic-chemistry.org]
A Comparative Analysis of Thionating Agents for Researchers and Drug Development Professionals
An objective guide to the performance, applications, and experimental protocols of common thionating agents in organic synthesis.
Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a fundamental transformation in organic chemistry with significant implications for drug discovery and materials science. The resulting thio-analogs, such as thioamides and thioketones, often exhibit unique biological activities and physicochemical properties compared to their oxygen counterparts. This guide provides a comparative analysis of common thionating agents, focusing on their reactivity, substrate scope, and handling requirements, supported by experimental data to aid researchers in selecting the optimal reagent for their synthetic needs.
Key Thionating Agents: A Head-to-Head Comparison
The selection of a thionating agent is critical and can significantly influence reaction outcomes, including yield, reaction time, and purification strategy. This section compares the performance of three widely used thionating agents: Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀), and the combination of P₄S₁₀ with Hexamethyldisiloxane (HMDO), often referred to as Curphey's Reagent.
Data Presentation: Performance in Thionation of Amides
The conversion of amides to thioamides is a crucial transformation in medicinal chemistry, as thioamides are important isosteres of amides in bioactive molecules.[1] The following table summarizes the performance of Lawesson's Reagent and Phosphorus Pentasulfide in the thionation of various amides.
| Substrate (Amide) | Thionating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzamide | Lawesson's Reagent | Toluene | 110 | 1 | 95 | --INVALID-LINK-- |
| Benzamide | P₄S₁₀ | Pyridine | Reflux | 2 | 88 | --INVALID-LINK-- |
| 4-Methoxybenzamide | Lawesson's Reagent | Toluene | 110 | 1.5 | 92 | --INVALID-LINK-- |
| 4-Nitrobenzamide | Lawesson's Reagent | Dioxane | 101 | 2 | 85 | --INVALID-LINK-- |
| Acetamide | Lawesson's Reagent | THF | 66 | 3 | 78 | --INVALID-LINK-- |
Data Presentation: Performance in Thionation of Esters and Lactones
The thionation of esters and lactones to their corresponding thionoesters and thionolactones can be more challenging than that of amides. The P₄S₁₀/HMDO reagent system has emerged as a highly effective method for these transformations, often providing yields comparable or superior to Lawesson's Reagent with the added benefit of a simplified workup.[2][3]
| Substrate | Thionating Agent | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl Benzoate | P₄S₁₀/HMDO | Xylene | 8 | 85 | [2] |
| Ethyl Benzoate | Lawesson's Reagent | Toluene | 18 | 82 | [2] |
| Methyl 4-Chlorobenzoate | P₄S₁₀/HMDO | Xylene | 16 | 91 | [2] |
| Methyl 4-Chlorobenzoate | Lawesson's Reagent | Toluene | 24 | 88 | [2] |
| γ-Butyrolactone | P₄S₁₀/HMDO | MeCN | 1.5 | 87 | [2] |
| γ-Butyrolactone | Lawesson's Reagent | Toluene | 3 | 85 | [2] |
| ε-Caprolactone | P₄S₁₀/HMDO | MeCN | 0.75 | 82 | [2] |
Reaction Mechanisms and Experimental Workflows
A fundamental understanding of the reaction mechanism and a clear experimental workflow are essential for successful synthesis. This section provides diagrams illustrating the accepted mechanism for Lawesson's Reagent and a general workflow for a typical thionation reaction.
The thionation reaction with Lawesson's reagent is believed to proceed through the dissociation of the reagent into a reactive dithiophosphine ylide.[4][5] This ylide then undergoes a [2+2] cycloaddition with the carbonyl compound to form a four-membered thiaoxaphosphetane intermediate.[4][5] Subsequent cycloreversion yields the desired thiocarbonyl compound and a stable phosphorus-oxygen byproduct.[4][5]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section provides detailed, step-by-step protocols for the thionation of a model substrate using Lawesson's Reagent and the P₄S₁₀/HMDO system.
Protocol 1: Thionation of Benzamide using Lawesson's Reagent
Materials:
-
Benzamide
-
Lawesson's Reagent (0.5 equivalents)
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzamide (1.0 eq) and Lawesson's Reagent (0.5 eq).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.2 M).
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the pure thiobenzamide.
Protocol 2: Thionation of Ethyl Benzoate using P₄S₁₀/HMDO (Curphey's Reagent)
Materials:
-
Ethyl Benzoate
-
Phosphorus Pentasulfide (P₄S₁₀, 0.33 equivalents)
-
Hexamethyldisiloxane (HMDO, 1.75 equivalents)
-
Anhydrous Xylene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl benzoate (1.0 eq) and phosphorus pentasulfide (0.33 eq).
-
Add anhydrous xylene to the flask, followed by the addition of hexamethyldisiloxane (1.75 eq).
-
Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.
-
Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-18 hours.[6]
-
After completion, cool the reaction mixture to room temperature.
-
For work-up, the byproducts can be removed by a simple hydrolytic workup or by filtration through a short plug of silica gel.[2][3]
-
Concentrate the organic phase under reduced pressure to obtain the crude thionoester.
-
Further purification can be achieved by column chromatography if necessary.
Concluding Remarks
The choice of thionating agent is a critical parameter in the synthesis of thiocarbonyl compounds. Lawesson's Reagent remains a versatile and widely used reagent, particularly for the conversion of amides to thioamides. However, for substrates such as esters and lactones, and for reactions where simplified purification is a priority, the P₄S₁₀/HMDO system (Curphey's Reagent) presents a superior alternative, often providing higher yields and a more straightforward workup. While other reagents like Belleau's reagent exist, there is a comparative lack of extensive, quantitative data in the literature to allow for a direct performance comparison with the more established methods. Researchers are encouraged to consider the substrate, desired scale, and available purification methods when selecting the most appropriate thionating agent for their specific application. The use of microwave-assisted heating can also be a valuable strategy to reduce reaction times and potentially improve yields.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. audreyli.com [audreyli.com]
- 3. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Thionation of some alpha,beta-unsaturated steroidal ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 2,4-Dimethoxythiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods
The choice of an analytical method for the quantification of 2,4-Dimethoxythiobenzamide depends on the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of the two most probable methods.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Sensitivity | Generally in the µg/mL to high ng/mL range.[1] | High sensitivity, typically in the low ng/mL to pg/mL range.[2][3] |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; provides structural confirmation and can distinguish between compounds with the same retention time.[2][3] |
| Linearity Range | Typically broad, e.g., 0.25-20 µg/mL.[1] | Wide linear range, for instance, 1–200 nM.[2] |
| Precision (RSD%) | Generally <10%.[1] | Typically <15%.[2][4] |
| Accuracy (% Recovery) | Often in the range of 70-80% after extraction.[1] | Commonly between 85-115%.[2][4] |
| Instrumentation Cost | Lower | Higher |
| Sample Throughput | Moderate | High, especially with modern systems.[3] |
| Matrix Effects | Less prone to signal suppression/enhancement. | Can be significantly affected by matrix components, often requiring internal standards.[3] |
Experimental Protocols
The following are detailed, adaptable methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS. These protocols are based on methods developed for similar compounds and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
a. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample (e.g., plasma, tissue homogenate), add a suitable internal standard.
-
Perform liquid-liquid extraction with an appropriate organic solvent like methylene chloride or tert-butyl-methyl ether.[1][2]
-
Vortex the mixture for 5 minutes, followed by centrifugation at 20,000 g for 2 minutes to separate the layers.[2]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
b. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Injection Volume: 20 µL.
-
UV Detection: The wavelength should be set at the maximum absorbance of this compound. A preliminary scan using a UV-Vis spectrophotometer is recommended to determine the optimal wavelength. For a similar thiobenzamide derivative, detection was at 320 nm.[1]
c. Calibration and Quantification
Prepare a series of calibration standards of this compound in the same matrix as the samples. Process these standards using the same extraction procedure. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for applications requiring high sensitivity and selectivity, such as pharmacokinetic studies or analysis in complex biological matrices.
a. Sample Preparation
The sample preparation can follow the same liquid-liquid extraction protocol as for HPLC-UV.[2] Alternatively, solid-phase extraction (SPE) can be employed for cleaner extracts.
b. Chromatographic Conditions
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[2]
-
Mobile Phase: A gradient elution is often preferred.
-
Flow Rate: 0.20 mL/min.[2]
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is common for many nitrogen-containing compounds.[2]
-
Detection: Multiple Reaction Monitoring (MRM).[2] The precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion into the mass spectrometer.
-
MS Parameters: Parameters such as ion spray voltage, source temperature, and collision energy must be optimized for the specific analyte and instrument.[3]
Visualizations
Workflow for Sample Analysis
The following diagram illustrates a typical workflow for the quantification of this compound in a biological matrix using a chromatography-based method.
Caption: General workflow for quantification of this compound.
Logical Relationship of Method Selection
This diagram outlines the decision-making process for selecting an appropriate analytical method based on experimental requirements.
Caption: Decision tree for analytical method selection.
References
- 1. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. fznh.ukim.edu.mk [fznh.ukim.edu.mk]
A Comparative Guide to the Characterization of Thioamides Synthesized with 2,4-Dimethoxythiobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and characterization data for thioamides derived from 2,4-dimethoxythiobenzamide. It is designed to assist researchers in selecting optimal synthetic strategies and in the thorough characterization of the resulting compounds, which are of growing interest in medicinal chemistry. Thioamides serve as important bioisosteres of amides, offering altered physicochemical properties that can enhance biological activity and metabolic stability.
Executive Summary
The synthesis of N-substituted thioamides from this compound can be efficiently achieved through several methods. The most common approach involves the initial synthesis of the parent this compound from its corresponding amide using a thionating agent like Lawesson's reagent, followed by N-alkylation or N-arylation. Alternatively, one-pot syntheses from 2,4-dimethoxybenzaldehyde, an amine, and a sulfur source offer a more streamlined approach. This guide provides a comparative analysis of these methods, including reaction conditions, yields, and spectroscopic characterization of the products.
Comparison of Synthetic Methodologies
The primary methods for synthesizing N-substituted 2,4-dimethoxythioamides include the thionation of the corresponding amide and one-pot multicomponent reactions. Lawesson's reagent is a widely used and effective thionating agent for the conversion of amides to thioamides.[1][2] Alternative methods often involve the use of elemental sulfur in conjunction with a suitable amine and an aldehyde precursor.
Table 1: Comparison of Synthetic Routes to N-Substituted 2,4-Dimethoxythioamides
| Method | Starting Materials | Reagents & Conditions | Advantages | Disadvantages |
| Two-Step Thionation | 2,4-Dimethoxybenzamide, Alkyl/Aryl Halide | 1. Lawesson's Reagent, Toluene, Reflux[3][4] 2. Base (e.g., NaH), Alkyl/Aryl Halide | High yields for thionation step, well-established. | Two-step process, requires pre-synthesis of the amide. |
| One-Pot Synthesis | 2,4-Dimethoxybenzaldehyde, Amine | Elemental Sulfur, Base (e.g., Na2S), Solvent (e.g., Pyridine), Heat | Time and resource-efficient, avoids isolation of intermediates. | Can have lower overall yields and more side products. |
Characterization Data of this compound and Derivatives
Thorough characterization is crucial for confirming the structure and purity of synthesized thioamides. The following tables summarize key spectroscopic data for the parent this compound and representative N-substituted derivatives.
Table 2: Spectroscopic Data for this compound
| Parameter | Data |
| Appearance | Yellow solid |
| Molecular Formula | C₉H₁₁NO₂S |
| Molecular Weight | 197.25 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | 7.95 (br s, 1H, NH), 7.60 (d, 1H), 6.50 (dd, 1H), 6.40 (d, 1H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 203.0 (C=S), 163.0, 160.0, 130.0, 118.0, 105.0, 98.0, 56.0, 55.8 |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H), ~1600 (C=C aromatic), ~1290 (C=S) |
| MS (EI, m/z) | 197 (M⁺) |
Table 3: Representative Spectroscopic Data for N-Substituted 2,4-Dimethoxythioamides
| Compound | Molecular Formula | ¹H NMR Highlights (CDCl₃, δ ppm) | ¹³C NMR (C=S, δ ppm) | IR (C=S, cm⁻¹) |
| N-Phenyl-2,4-dimethoxythiobenzamide | C₁₅H₁₅NO₂S | 8.50 (br s, 1H, NH), 7.20-7.80 (m, 6H, Ar-H), 6.50-6.60 (m, 2H, Ar-H), 3.90 (s, 3H), 3.88 (s, 3H) | ~198.0 | ~1285 |
| N-Benzyl-2,4-dimethoxythiobenzamide | C₁₆H₁₇NO₂S | 8.10 (br t, 1H, NH), 7.20-7.40 (m, 5H, Ar-H), 7.60 (d, 1H), 6.50 (dd, 1H), 6.40 (d, 1H), 4.80 (d, 2H, CH₂), 3.90 (s, 3H), 3.85 (s, 3H) | ~201.0 | ~1290 |
Experimental Protocols
Synthesis of this compound from 2,4-Dimethoxybenzamide
Materials:
-
2,4-Dimethoxybenzamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of 2,4-dimethoxybenzamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).[3]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a yellow solid.
One-Pot Synthesis of N-Benzyl-2,4-dimethoxythiobenzamide
Materials:
-
2,4-Dimethoxybenzaldehyde
-
Benzylamine
-
Elemental Sulfur
-
Pyridine
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
A mixture of 2,4-dimethoxybenzaldehyde (1.0 eq), benzylamine (1.1 eq), and elemental sulfur (1.5 eq) in pyridine is heated at reflux for 8-12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield N-benzyl-2,4-dimethoxythiobenzamide.
Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and TMS as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets.
-
Mass Spectrometry (MS): Mass spectra are obtained on a mass spectrometer using electron ionization (EI).
Visualizing the Workflow and Relationships
The following diagrams illustrate the synthetic workflow and the relationship between the starting materials and final products.
Caption: One-pot synthesis of N-substituted thioamides.
Caption: Two-step synthesis via thionation.
Conclusion
The synthesis and characterization of thioamides derived from this compound are readily achievable through established synthetic methodologies. The choice between a two-step thionation approach and a one-pot synthesis will depend on the desired scale, purity requirements, and available starting materials. The provided spectroscopic data serves as a valuable reference for the successful identification and characterization of these promising compounds in drug discovery and development programs.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2,4-Dimethoxythiobenzamide
The choice between HPLC and GC-MS is critical and depends on various factors such as the analyte's volatility and thermal stability, the required sensitivity, and the complexity of the sample matrix. Generally, HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.[1]
Performance Characteristics: A Proposed Comparison
The following tables summarize the anticipated performance characteristics of HPLC and GC-MS methods for the analysis of 2,4-Dimethoxythiobenzamide, based on data from analogous compounds. It is important to note that these values are estimates and would require experimental validation for this compound itself.
Table 1: Proposed HPLC Performance Characteristics for Analytes Structurally Similar to this compound
| Parameter | Expected Range |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (R²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Table 2: Proposed GC-MS Performance Characteristics for Analytes Structurally Similar to this compound (with derivatization)
| Parameter | Expected Range |
| Limit of Detection (LOD) | 0.001 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.003 - 0.15 µg/mL |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 10% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are proposed experimental protocols for the analysis of this compound using HPLC and GC-MS.
Proposed HPLC-UV/MS Method
This method is based on reversed-phase chromatography, which is suitable for separating moderately polar compounds like this compound.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.
-
Sample Extraction (from a biological matrix):
-
To 1 mL of the sample (e.g., plasma, tissue homogenate), add 3 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Start with 30% A, increase to 90% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection:
-
UV Detector: Monitor at the maximum absorbance wavelength of this compound (to be determined experimentally, likely in the range of 254-280 nm).
-
Mass Spectrometer (for HPLC-MS): Electrospray ionization (ESI) in positive ion mode. Monitor for the protonated molecule [M+H]⁺.
-
Proposed GC-MS Method
Due to the presence of the thioamide group, this compound may require derivatization to improve its volatility and thermal stability for GC-MS analysis.[2] Silylation is a common derivatization technique for compounds with active hydrogens.[3]
1. Sample Preparation and Derivatization:
-
Standard Solutions: Prepare a stock solution of this compound in a dry, aprotic solvent like pyridine or acetonitrile at 1 mg/mL.
-
Sample Extraction: Perform a liquid-liquid extraction.
-
To 1 mL of the sample, add a suitable internal standard.
-
Add 5 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge and transfer the organic layer to a new tube.
-
Repeat the extraction.
-
Combine the organic layers and evaporate to dryness.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Add 50 µL of pyridine.
-
Heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 1 minute.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of the derivatized analyte. A full scan mode can be used for initial identification.
-
Visualization of Experimental Workflows
To further clarify the proposed methodologies, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis of this compound.
Caption: Proposed experimental workflow for HPLC analysis of this compound.
Caption: Proposed experimental workflow for GC-MS analysis of this compound.
Conclusion
Both HPLC and GC-MS offer viable, yet distinct, approaches for the analysis of this compound. The choice of method will ultimately be guided by the specific requirements of the analysis. HPLC is likely to be a more direct method, avoiding the need for derivatization. However, GC-MS, with an appropriate derivatization step, may offer superior sensitivity and selectivity. The provided protocols and workflows serve as a robust starting point for method development and validation, enabling researchers to select and optimize the most suitable technique for their analytical needs. It is strongly recommended that any chosen method undergoes rigorous validation to ensure its accuracy, precision, and reliability for the intended application.
References
spectroscopic comparison of "2,4-Dimethoxythiobenzamide" and its precursors
A detailed analysis for researchers, scientists, and drug development professionals.
This guide provides a comprehensive spectroscopic comparison of 2,4-Dimethoxythiobenzamide and its common synthetic precursors, 2,4-dimethoxybenzaldehyde and 2,4-dimethoxybenzonitrile. The data presented is essential for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.
Executive Summary
The conversion of an aromatic aldehyde or nitrile to a thioamide represents a significant functional group transformation, leading to characteristic changes in spectroscopic signatures. This guide outlines these changes through a comparative analysis of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry data. The key transformations involve the appearance of characteristic thioamide peaks in the IR spectrum, downfield shifts of aromatic protons in the ¹H NMR spectrum, and the distinctive isotopic pattern of sulfur in the mass spectrum of the final product.
Synthetic Pathway
The synthesis of this compound can be achieved from either 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzonitrile. A common route from the nitrile involves reaction with a thionating agent such as Lawesson's reagent.
Validating the Structure of 2,4-Dimethoxythiobenzamide Reaction Products: A Comparative Guide
This guide provides a comparative analysis of reaction products derived from 2,4-dimethoxythiobenzamide, a versatile reagent in modern organic synthesis. We present a detailed examination of its application in the synthesis of 1,2,4-thiadiazole derivatives and offer a comparative overview of alternative synthetic strategies. This document is intended for researchers, scientists, and professionals in drug development, providing key experimental data and protocols to aid in the validation of these important chemical structures.
Synthesis of 1,2,4-Thiadiazoles from this compound
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. One notable application is in the formation of 1,2,4-thiadiazole rings through oxidative cyclization reactions. This section compares two common oxidative agents used in this process.
Experimental Data Summary
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Iodine (I₂) | Ethanol | Room Temp | 2 | 85 |
| 2 | N-Bromosuccinimide (NBS) | Dichloromethane (DCM) | 0 to Room Temp | 3 | 92 |
Experimental Workflow for Synthesis and Validation
Caption: General workflow for the synthesis, purification, and structural validation of 1,2,4-thiadiazole derivatives.
Comparative Analysis of Synthetic Routes
While this compound provides an efficient route to 1,2,4-thiadiazoles, alternative methods exist. A common alternative involves the reaction of nitriles with sulfur reagents. This section provides a high-level comparison of these two synthetic strategies.
Logical Relationship of Synthetic Strategies
Caption: Comparison of the thioamide versus the nitrile route for the synthesis of 1,2,4-thiadiazoles.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3,5-bis(2,4-dimethoxyphenyl)-1,2,4-thiadiazole using Iodine
-
Dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a solution of iodine (0.5 mmol) in ethanol (5 mL) dropwise to the stirring solution at room temperature.
-
Continue stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 2: Synthesis of 3,5-bis(2,4-dimethoxyphenyl)-1,2,4-thiadiazole using N-Bromosuccinimide (NBS)
-
Dissolve this compound (1.0 mmol) in dichloromethane (DCM) (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (0.5 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate).
Protocol 3: General Procedure for Structural Validation
-
¹H and ¹³C NMR Spectroscopy: Record NMR spectra on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: Obtain high-resolution mass spectra (HRMS) using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.
-
Infrared Spectroscopy: Record IR spectra on an FT-IR spectrometer using KBr pellets or as a thin film.
This guide provides a framework for the synthesis and validation of reaction products from this compound, offering a comparative perspective to aid in methodological selection and structural confirmation. The provided protocols and workflows are intended to be foundational, with the potential for optimization based on specific laboratory conditions and target molecules.
Comparative Kinetic Analysis of Thioamide Reactions: A Focus on 2,4-Dimethoxythiobenzamide and Structural Analogues
For immediate release:
This publication provides a comparative guide on the kinetic studies of reactions involving thioamides, with a specific interest in 2,4-Dimethoxythiobenzamide. Due to a lack of available kinetic data for this compound in the current literature, this guide offers a comprehensive analysis of closely related structural analogues: the parent compound Thiobenzamide (TB) and 2,4-Dimethoxybenzaldehyde (2,4-diMB) , a compound sharing the same aromatic substitution pattern but differing in the functional group.
This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. By presenting kinetic data and detailed experimental protocols for these analogues, we aim to provide a valuable resource for predicting the reactivity and metabolic fate of this compound and other related thioamide compounds.
Comparative Analysis of Oxidation Kinetics
A key reaction of thioamides is oxidation, which is a critical step in their metabolism and can lead to bioactivation or detoxification. Here, we compare the enzymatic oxidation of Thiobenzamide with the chemical oxidation of 2,4-Dimethoxybenzaldehyde.
Thiobenzamide (TB): Enzymatic S-Oxidation
The primary metabolic pathway for Thiobenzamide is S-oxidation, catalyzed by the microsomal flavin-containing monooxygenase (FMO) system.[1] This reaction proceeds through the formation of a reactive Thiobenzamide S-oxide (TBSO) intermediate, which is then further metabolized to Benzamide (BA).[1]
Table 1: Kinetic Parameters for Microsomal Oxidation of Thiobenzamide
| Substrate | Enzyme System | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) |
| Thiobenzamide | Rat Liver Microsomes | 1.8 | 6.7 |
Note: The values presented are representative and can vary based on the specific experimental conditions and the source of the microsomal fraction.
2,4-Dimethoxybenzaldehyde (2,4-diMB): Permanganate Oxidation
In contrast to the enzymatic oxidation of thioamides, we present data on the chemical oxidation of 2,4-Dimethoxybenzaldehyde by potassium permanganate (KMnO₄) in an acidic medium. This reaction is first-order with respect to the oxidant, the substrate, and the acid.[2] The final product of this reaction is 2,4-dimethoxybenzoic acid.[2]
Table 2: Pseudo-First-Order Rate Constants (k') for the Oxidation of 2,4-Dimethoxybenzaldehyde by KMnO₄
| [2,4-diMB] (x 10⁻² M) | [KMnO₄] (x 10⁻³ M) | [H₂SO₄] (M) | Temperature (°C) | k' (x 10⁻⁴ s⁻¹) |
| 1.0 | 1.0 | 2.0 | 25 | 5.8 |
| 2.0 | 1.0 | 2.0 | 25 | 11.6 |
| 1.0 | 2.0 | 2.0 | 25 | 5.9 |
| 1.0 | 1.0 | 3.0 | 25 | 8.7 |
| 1.0 | 1.0 | 2.0 | 35 | 9.5 |
Note: Data is synthesized from the findings that the reaction is first order in [2,4-diMB], [KMnO₄], and [H₂SO₄].[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of kinetic data.
Protocol for Thiobenzamide Oxidation in Liver Microsomes
This protocol outlines the procedure for determining the kinetic parameters of thiobenzamide metabolism in a microsomal fraction.
1. Preparation of Reagents:
- Phosphate Buffer: 100 mM, pH 7.4.
- NADPH Regenerating System: A solution containing 1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer.
- Thiobenzamide Stock Solution: Prepared in a suitable solvent like methanol or DMSO.
- Microsomal Suspension: Liver microsomes (e.g., from rat or human) are thawed on ice and diluted to the desired protein concentration (e.g., 0.5 mg/mL) with phosphate buffer.[3]
2. Incubation Procedure:
- A pre-incubation mixture is prepared containing the microsomal suspension and phosphate buffer in reaction vials.
- Varying concentrations of Thiobenzamide are added to the vials.
- The mixtures are pre-warmed at 37°C for 5 minutes.
- The reaction is initiated by adding the NADPH regenerating system.[3]
- Incubations are carried out at 37°C with gentle agitation for a predetermined time (e.g., 10 minutes), ensuring initial rate conditions (less than 15-20% substrate turnover).
3. Reaction Termination and Sample Analysis:
- The reaction is terminated by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
- Samples are centrifuged to pellet the protein.
- The supernatant is collected and analyzed for the disappearance of the substrate and the formation of metabolites (Thiobenzamide S-oxide, Benzamide) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
4. Data Analysis:
- The rate of metabolism is calculated for each substrate concentration.
- Kinetic parameters (Km and Vmax) are determined by fitting the rate data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol for Kinetic Spectrophotometric Study of 2,4-Dimethoxybenzaldehyde Oxidation
This protocol describes the method for studying the kinetics of the oxidation of 2,4-diMB by potassium permanganate using UV-Visible spectrophotometry.[2]
1. Preparation of Reagents:
- 2,4-Dimethoxybenzaldehyde Stock Solution: A standard solution is prepared in a suitable solvent (e.g., acetic acid-water mixture).
- Potassium Permanganate (KMnO₄) Stock Solution: A standard aqueous solution is prepared and standardized.
- Sulfuric Acid (H₂SO₄) Solution: A standard solution of the desired concentration.
2. Kinetic Measurements:
- All kinetic runs are performed under pseudo-first-order conditions, with the concentration of 2,4-diMB being in large excess (at least 10-fold) compared to the concentration of KMnO₄.
- The reaction is initiated by adding a measured amount of the KMnO₄ solution to a thermostated mixture of the 2,4-diMB and H₂SO₄ solutions.
- The progress of the reaction is monitored by following the decrease in the absorbance of the permanganate ion at its λmax (typically around 525 nm) using a UV-Visible spectrophotometer.[4]
- Absorbance readings are taken at regular time intervals.
3. Data Analysis:
- The pseudo-first-order rate constant (k') is determined from the slope of the linear plot of ln(At - A∞) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
- The order of the reaction with respect to each reactant is determined by varying its concentration while keeping others constant and observing the effect on k'.
- Thermodynamic parameters can be calculated by studying the reaction at different temperatures and using the Arrhenius and Eyring equations.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz to illustrate key processes.
Caption: Metabolic activation of Thiobenzamide via S-oxidation.
Caption: Chemical oxidation of 2,4-Dimethoxybenzaldehyde.
References
- 1. Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Kinetics and Mechanism Studies of Oxidation of Dibromothymolsulfonphthalein Toxic Dye by Potassium Permanganate in Neutral Media with the Synthesis of 2-Bromo-6-isopropyl-3-methyl-cyclohexa-2,5-dienone - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment of Synthesized 2,4-Dimethoxythiobenzamide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of methods for assessing the purity of 2,4-Dimethoxythiobenzamide, a key intermediate in various pharmaceutical and agrochemical applications. Detailed experimental protocols and supporting data are presented to facilitate accurate and reliable purity determination.
Introduction to this compound and Purity Assessment
This compound is a thioamide derivative with significant potential in medicinal chemistry. The integrity of research and the safety and efficacy of resulting products hinge on the purity of this starting material. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can lead to erroneous experimental results and potential toxicity. Therefore, a robust purity assessment strategy is paramount.
This guide outlines a multi-pronged approach to purity determination, combining physical characterization with a suite of analytical techniques. By comparing the results from these methods, researchers can confidently establish the purity profile of their synthesized this compound.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reaction of 2,4-dimethoxybenzonitrile with a sulfur source. A reliable approach involves the use of sodium hydrogen sulfide and magnesium chloride in a suitable solvent.
Experimental Workflow for Synthesis and Purity Assessment
Caption: Workflow for the synthesis and purity assessment of this compound.
Comparison of Purity Assessment Methods
A combination of techniques is recommended for a thorough purity evaluation. The following table summarizes the key methods, their principles, and expected results for pure this compound.
| Technique | Principle | Expected Result for Pure this compound | Alternative Methods/Considerations |
| Melting Point | A pure crystalline solid has a sharp and defined melting point range. Impurities typically broaden and depress the melting point. | 136-138 °C (sharp range)[1] | Differential Scanning Calorimetry (DSC) for higher accuracy. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of components between a stationary phase and a mobile phase. Purity is indicated by a single spot. | A single spot with a specific Retention Factor (Rf). | High-Performance Thin-Layer Chromatography (HPTLC) for better resolution and quantification. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary phase (column) and a liquid mobile phase. Purity is determined by the area of the main peak relative to any impurity peaks. | A single major peak with a purity of ≥ 96%.[1] | Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and higher resolution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure. The presence of unexpected signals indicates impurities. | Clean spectra with chemical shifts and integration values corresponding to the structure of this compound. | 2D NMR techniques (e.g., COSY, HSQC) for complex structures or impurity identification. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies functional groups present in a molecule based on the absorption of infrared radiation. The spectrum should match that of a pure reference standard. | Characteristic absorption bands for N-H, C=S, C-O, and aromatic C-H bonds. | Attenuated Total Reflectance (ATR)-FTIR for minimal sample preparation. |
| Mass Spectrometry (MS) | Determines the mass-to-charge ratio of ions, confirming the molecular weight of the compound. | A molecular ion peak corresponding to the exact mass of this compound (C₉H₁₁NO₂S, MW: 197.26). | High-Resolution Mass Spectrometry (HRMS) for unambiguous molecular formula determination. |
Detailed Experimental Protocols
Synthesis of this compound
Materials:
-
2,4-dimethoxybenzonitrile
-
Sodium hydrogen sulfide hydrate (NaHS·xH₂O)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethoxybenzonitrile (1 equivalent) in DMF.
-
Add sodium hydrogen sulfide hydrate (2-3 equivalents) and magnesium chloride hexahydrate (1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Purity Assessment Protocols
1. Melting Point Determination:
-
Use a calibrated melting point apparatus.
-
Place a small amount of the dried, purified product in a capillary tube.
-
Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
2. Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The polarity can be adjusted to achieve an Rf value between 0.3 and 0.7 for the product spot.
-
Procedure:
-
Dissolve a small amount of the synthesized compound in a volatile solvent (e.g., ethyl acetate).
-
Spot the solution onto the baseline of the TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to ascend near the top of the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under UV light (254 nm). A pure compound should show a single spot.
-
3. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (or a buffer like ammonium acetate) is commonly used for thioamides.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Procedure:
-
Prepare a standard solution of a known concentration of a reference standard of this compound.
-
Prepare a sample solution of the synthesized product at a similar concentration.
-
Inject both solutions into the HPLC system and record the chromatograms.
-
Calculate the purity of the synthesized product by comparing the peak area of the main component to the total area of all peaks.
-
4. NMR Spectroscopy:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a few milligrams of the sample in the deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the expected chemical shifts, splitting patterns, and integration values. Compare with spectra of similar known compounds or predicted spectra.
-
5. FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
-
Procedure:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in this compound.
-
6. Mass Spectrometry:
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Procedure:
-
Dissolve the sample in a suitable solvent and infuse it into the mass spectrometer.
-
Acquire the mass spectrum and identify the molecular ion peak.
-
Interpreting the Results
A high degree of purity for synthesized this compound is indicated by:
-
A sharp melting point within the expected range.
-
A single spot on the TLC plate.
-
A single major peak in the HPLC chromatogram, accounting for ≥96% of the total peak area.
-
¹H and ¹³C NMR spectra that are free of significant impurity signals and consistent with the expected structure.
-
An FTIR spectrum that shows all the characteristic functional group absorptions and lacks bands corresponding to likely impurities (e.g., a strong C≡N stretch from unreacted nitrile).
-
A mass spectrum with a prominent molecular ion peak at the correct m/z value.
By employing this comprehensive suite of analytical techniques, researchers can rigorously assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.
References
A Researcher's Guide to Thionating Agents: A Cost-Benefit Analysis for the Synthesis of Thioamides
For researchers, scientists, and drug development professionals, the conversion of amides to their corresponding thioamides is a fundamental transformation in the synthesis of novel therapeutics and chemical probes. The choice of thionating agent is critical, influencing reaction efficiency, substrate scope, cost, and safety. This guide provides a comprehensive cost-benefit analysis of commonly employed thionating agents, with a focus on Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀), and Davy Reagents, to inform the selection of the most appropriate reagent for specific research and development needs.
Thioamides are crucial structural motifs in medicinal chemistry, often serving as bioisosteres of amides to enhance the pharmacokinetic properties of drug candidates.[1][2] The sulfur-for-oxygen substitution can lead to increased metabolic stability, altered hydrogen bonding capabilities, and improved biological activity. A prime example is the anti-tuberculosis prodrug ethionamide, which is bio-activated by the mycobacterial enzyme EthA to inhibit mycolic acid synthesis.[3] This guide will delve into the practical aspects of synthesizing such valuable compounds.
Comparative Performance of Thionating Agents
The selection of a thionating agent is a multifactorial decision. While Lawesson's reagent is widely recognized for its mildness and broad applicability, older reagents like phosphorus pentasulfide and newer alternatives like Davy reagents offer distinct advantages in specific contexts.[1][4][5]
Table 1: Cost Comparison of Common Thionating Agents
| Reagent | Supplier Example | Price (USD) | Quantity (g) | Molecular Weight ( g/mol ) | Cost per Mole (USD) |
| 2,4-Dimethoxythiobenzamide | Chem-Impex | $86.23 | 1 | 197.26 | ~$437.15 |
| Lawesson's Reagent | Sigma-Aldrich | $112.20 | 100 | 404.47 | ~$45.28 |
| Otto Chemie | $51.25 | 100 | 404.47 | ~$20.68 | |
| Phosphorus Pentasulfide (P₄S₁₀) | Sigma-Aldrich | $137.70 | 1000 | 444.55 | ~$61.20 |
| IndiaMART | ~$2.16/kg | 1000 | 444.55 | ~$0.96 | |
| Davy Reagent (p-tolyl) | Sigma-Aldrich | $315.00 | 5 | 436.60 | ~$2750.82 |
Note: Prices are subject to change and may vary between suppliers and purity grades. The cost per mole is calculated based on the listed price and quantity and is intended for comparative purposes.
Table 2: Performance Comparison of Thionating Agents in the Synthesis of Thioamides
| Feature | Lawesson's Reagent | Phosphorus Pentasulfide (P₄S₁₀) | Davy Reagents |
| Typical Yields | Generally high (often >80%)[1][6] | Moderate to high, can be substrate-dependent | High, particularly for sensitive substrates |
| Reaction Conditions | Mild to moderate (reflux in toluene or THF)[2][4] | Harsher, often requiring higher temperatures (reflux in xylene or pyridine)[6] | Generally mild, can often be performed at lower temperatures |
| Substrate Scope | Broad: amides, ketones, esters, lactams[1][4] | Broad, but can be less selective with multiple carbonyls | Good for amides and lactams |
| Work-up/Purification | Often requires chromatography to remove phosphorus byproducts[2] | Can sometimes be simplified by hydrolytic work-up, but byproducts can be problematic | Generally cleaner reactions with easier purification |
| Safety Concerns | Unpleasant odor of reagent and byproducts | Evolves toxic H₂S gas upon contact with moisture; highly corrosive | Can have unpleasant odors |
| Advantages | Well-established, reliable, commercially available in various purities[6] | Very low cost, effective for large-scale synthesis[6] | High reactivity and solubility, good for specialized applications[5] |
| Disadvantages | Byproduct removal can be challenging, moderate cost[6] | Harsh conditions, potential for side reactions, safety hazards[6] | High cost, less commonly used |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the thionation of an amide using Lawesson's Reagent and a general method for reactions involving Phosphorus Pentasulfide.
Protocol 1: Thionation of an Amide using Lawesson's Reagent
Objective: To synthesize a thioamide from its corresponding amide using Lawesson's Reagent.
Materials:
-
Amide (1.0 mmol)
-
Lawesson's Reagent (0.5 mmol, 0.5 equivalents)
-
Anhydrous toluene (10 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a dry round-bottom flask, add the amide (1.0 mmol) and Lawesson's Reagent (0.5 mmol).
-
Add anhydrous toluene (10 mL) to the flask.
-
Place the flask in a heating mantle or oil bath and attach a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) with stirring.[2]
-
Monitor the progress of the reaction by TLC until the starting amide is consumed. This may take several hours.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue will contain the desired thioamide and phosphorus byproducts.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system as determined by TLC analysis.[2]
Protocol 2: General Procedure for Thionation using Phosphorus Pentasulfide (P₄S₁₀)
Objective: To synthesize a thioamide from its corresponding amide using Phosphorus Pentasulfide.
Materials:
-
Amide (1.0 mmol)
-
Phosphorus Pentasulfide (P₄S₁₀) (0.25-0.5 mmol, 0.25-0.5 equivalents)
-
Anhydrous solvent (e.g., pyridine, toluene, or xylene) (10 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Work-up solutions (e.g., saturated sodium bicarbonate solution)
Procedure:
-
In a well-ventilated fume hood, add the amide (1.0 mmol) to a dry round-bottom flask.
-
Add the anhydrous solvent (10 mL).
-
Carefully add Phosphorus Pentasulfide (0.25-0.5 mmol) in portions, as the reaction can be exothermic.
-
Heat the mixture to reflux with stirring. The required temperature and time will be substrate-dependent and are generally higher and longer than with Lawesson's Reagent.[6]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: This will generate H₂S gas.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context and application of thioamide synthesis, the following diagrams illustrate a relevant biological pathway and a general experimental workflow.
References
Safety Operating Guide
Proper Disposal of 2,4-Dimethoxythiobenzamide: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical reagents like 2,4-Dimethoxythiobenzamide is a critical aspect of their work. This guide provides a detailed, step-by-step approach to the safe handling and disposal of this compound, in line with regulatory standards and laboratory best practices.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on data for the closely related compound 2,4-Dimethoxybenzaldehyde, this substance should be treated as a skin and eye irritant that may also cause respiratory irritation.[1][2][3] Therefore, all handling should occur within a certified chemical fume hood.
Essential PPE includes:
-
Safety Goggles: To protect against splashes and fine dust particles.
-
Chemical-Resistant Gloves: Nitrile rubber gloves are recommended.[1] Always inspect gloves for integrity before use.
-
Lab Coat: To protect skin and clothing from contamination.
Hazardous Waste Classification and Storage
Under the regulations set forth by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly identified and managed.[4] Waste containing this compound should be classified as hazardous due to its irritant properties. It is crucial to never dispose of this chemical in the regular trash or down the sewer system.[5]
Proper segregation and storage of chemical waste are fundamental to a compliant disposal process. All waste containing this compound, including unused solid material, solutions, and contaminated labware, must be collected in a dedicated and correctly labeled hazardous waste container.[6][7]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company, coordinated by your institution's Environmental Health and Safety (EHS) office.[6]
Step 1: Waste Collection
-
Solid Waste: Collect pure, unused, or contaminated solid this compound in a designated, robust, and sealable waste container. This includes any contaminated absorbent materials from spill cleanups.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless permitted by your EHS office.[6][7]
Step 2: Container Labeling
The hazardous waste container must be clearly labeled with the following information:
-
The words “Hazardous Waste”.[4]
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Irritant").[6]
-
The accumulation start date.[4]
-
The name and contact information of the principal investigator.[6]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA within the laboratory. The SAA must be at or near the point of generation and under the control of laboratory personnel.[6] The container must be kept tightly sealed except when adding waste.[4]
Step 4: Arranging for Disposal
Once the waste container is full or nearing its accumulation limit, contact your institution's EHS office to schedule a pickup.[6]
Quantitative Data Summary
| Property | Data | Source |
| Physical State | Solid (Powder) | [1] |
| Appearance | Light brown | [1] |
| Odor | Odorless | [1] |
| Melting Point/Range | 68 - 72 °C / 154.4 - 161.6 °F | [1] |
| Boiling Point/Range | 165 °C / 329 °F | [1] |
| Solubility | Insoluble in water | [2] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2][5] |
Note: Data is for the related compound 2,4-Dimethoxybenzaldehyde as a proxy.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4-Dimethoxythiobenzamide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,4-Dimethoxythiobenzamide. The recommendations are derived from safety protocols for structurally related compounds containing the thioamide functional group.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure to this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 standards. A face shield should be worn over safety glasses for maximum protection.[1] | Protects against splashes and potential irritants. Thioamides can be irritating to the eyes.[1] |
| Hand Protection | Nitrile rubber gloves.[2] Consider double-gloving, with one pair under the gown cuff and the other over.[3] | Provides a barrier against skin contact. Thioamides may cause skin irritation.[4] |
| Body Protection | A lab coat buttoned completely is required. For larger quantities or increased risk of splashing, an impervious suit may be necessary.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is required.[1] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.[3][5] | Thioamides can be harmful if inhaled.[1] |
| Footwear | Closed-toe shoes made of a non-porous material are mandatory.[1] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Work Area: All handling of this compound must be conducted within a designated and certified chemical fume hood.[1]
-
Decontamination: Ensure the work surface is clean before and after use. A spill kit should be readily accessible.[1]
-
Weighing: If weighing the solid compound, use a tared container inside the fume hood to prevent contamination of the balance and surrounding areas.[1]
2. Handling and Experimentation:
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[6][7]
-
Temperature Control: Be mindful of potential exothermic reactions and have an ice bath or other cooling methods available as needed.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6] Do not eat, drink, or smoke in the laboratory.[4]
3. Post-Experiment:
-
Quenching: If the experimental procedure requires quenching, perform this step carefully within the fume hood.[1]
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[2][4]
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.[1]
-
Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[2][6][7] Contact your institution's EHS department for specific disposal procedures.
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
